3-Cyclopropylprop-2-yn-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRKXFDMDCCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383157 | |
| Record name | 3-cyclopropylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101974-69-0 | |
| Record name | 3-cyclopropylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropylprop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclopropylprop-2-yn-1-ol (CAS: 101974-69-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopropylprop-2-yn-1-ol is a unique chemical entity characterized by the presence of a strained cyclopropyl ring directly attached to a propargyl alcohol moiety. This combination of a rigid, three-membered ring and a linear alkyne with a terminal hydroxyl group makes it a valuable building block in organic synthesis. Its structural features are of significant interest in medicinal chemistry, offering the potential for enhanced metabolic stability and novel interactions with biological targets. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently unexplored, biological significance based on the known activities of its core structural motifs.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 101974-69-0 | PubChem[2] |
| Molecular Formula | C₆H₈O | PubChem[2] |
| Molecular Weight | 96.13 g/mol | PubChem[2] |
| Boiling Point | 78-79 °C (at 10 Torr) | LookChem[3] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | LookChem[3] |
| pKa (Predicted) | 12.91 ± 0.10 | LookChem[3] |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | Refrigerator | Sigma-Aldrich |
Synthesis and Experimental Protocols
This compound is a valuable synthetic intermediate for the creation of more complex molecules in the pharmaceutical and agrochemical industries.[3] Although a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and adaptable method involves the addition of a cyclopropylacetylene nucleophile to formaldehyde or a protected equivalent. The following protocol is adapted from the synthesis of a structurally related compound and can be optimized for the target molecule.
General Synthetic Approach: Alkynylation of Formaldehyde
The synthesis can be envisioned through the reaction of a cyclopropylacetylide anion with formaldehyde. The cyclopropylacetylene starting material can be generated in situ or prepared separately.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
Materials:
-
Cyclopropylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.
-
Formation of the Acetylide: Cyclopropylacetylene is dissolved in the cold THF. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium cyclopropylacetylide.
-
Reaction with Formaldehyde: Dry paraformaldehyde is added portion-wise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2 hours and then slowly warmed to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Potential Biological Activity and Significance in Drug Discovery
While no specific biological activities have been reported for this compound, its constituent structural motifs—the cyclopropyl group and the propargyl alcohol—are well-established pharmacophores in medicinal chemistry.
The Role of the Cyclopropyl Moiety
The cyclopropyl group is a bioisostere for various functional groups and is known to impart favorable properties to drug candidates.[4] Its rigid structure can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] The incorporation of cyclopropane rings has been a successful strategy in the development of drugs with diverse therapeutic applications, including antiviral and anticancer agents.[4]
The Significance of the Propargyl Alcohol Functionality
Propargyl alcohols and the broader class of alkynes are important building blocks in the synthesis of pharmaceuticals. The terminal alkyne can participate in various chemical transformations, including "click chemistry" reactions, which are widely used in drug discovery and chemical biology. Some homopropargyl alcohols have demonstrated antibacterial activity.[5] The hydroxyl group can act as a hydrogen bond donor, facilitating interactions with biological targets.
Postulated Areas of Investigation
Given the properties of its structural components, this compound could be investigated for a range of biological activities.
References
- 1. 101974-69-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 101974-69-0,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]
physical and chemical properties of 3-Cyclopropylprop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-Cyclopropylprop-2-yn-1-ol. This molecule, incorporating both a rigid cyclopropyl group and a reactive propargyl alcohol moiety, represents a promising scaffold for the development of novel therapeutics and functional materials. This document summarizes its known physicochemical characteristics, outlines a detailed experimental protocol for its synthesis, and explores its potential applications in medicinal chemistry. The information is presented to support further research and development efforts involving this versatile compound.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound. While some experimental data is available, many properties are currently based on computational models.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈O | PubChem[1] |
| Molecular Weight | 96.13 g/mol | PubChem[1] |
| Boiling Point | 78-79 °C at 10 Torr | ChemicalBook[2] |
| Melting Point | Not available | |
| Density | Predicted: 1.06±0.1 g/cm³ | |
| Solubility | Not available | |
| Appearance | Not specified |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 96.057514874 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Chemical Properties and Reactivity
This compound is characterized by the presence of a terminal alkyne and a primary alcohol, both of which are versatile functional groups for organic synthesis. The cyclopropyl group introduces conformational rigidity and metabolic stability, making it an attractive feature in drug design.[3][4]
The propargyl alcohol moiety can undergo a variety of chemical transformations, including:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters.
-
Substitution Reactions: The hydroxyl group can be substituted to introduce other functionalities.
-
Addition Reactions to the Alkyne: The carbon-carbon triple bond can participate in various addition reactions.
-
Coupling Reactions: The terminal alkyne allows for participation in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.[5]
The cyclopropyl group is generally stable but can influence the reactivity of the adjacent alkyne. Its strained ring structure and unique electronic properties can be leveraged in synthetic strategies.
Experimental Protocols
Synthesis of this compound
This synthesis involves the addition of an acetylide to cyclopropanecarboxaldehyde.
Materials:
-
Cyclopropanecarboxaldehyde
-
Ethynylmagnesium bromide or a similar acetylide source
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane or other suitable solvent for extraction
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a solution of ethynylmagnesium bromide in THF under an inert atmosphere.
-
Addition of Aldehyde: The flask is cooled in an ice bath. A solution of cyclopropanecarboxaldehyde in anhydrous THF is added dropwise to the stirred solution of the Grignard reagent.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically stirred at 0°C for a few hours and then allowed to warm to room temperature.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with dichloromethane or another suitable organic solvent.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Significance and Applications in Drug Discovery
While no specific biological activities for this compound have been reported in the available literature, its structural motifs are of significant interest in medicinal chemistry.
-
The Cyclopropyl Group: This small, rigid ring is increasingly incorporated into drug candidates. Its presence can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[4] The conformational constraint imposed by the cyclopropyl ring can also improve binding affinity to biological targets and enhance potency.[3][6]
-
The Propargyl Alcohol Group: The alkyne functionality is a versatile component in drug design. It can act as a rigid linker to orient other pharmacophoric elements, and its linear geometry can be exploited for specific binding interactions. Terminal alkynes can also serve as reactive handles for covalent modification of target proteins or for use in "click chemistry" for bioconjugation.[5]
Given these properties, this compound can be considered a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Its derivatives could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.
Diagram 2: Potential Roles in Drug Discovery
Caption: The potential contributions of the structural components of this compound to drug discovery.
Safety and Handling
Based on GHS classifications for this compound, this compound is considered a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. While comprehensive experimental data on its physical and biological properties are currently limited, its constituent functional groups suggest it is a valuable building block for the creation of novel molecules with desirable pharmacological profiles. The synthetic protocol outlined in this guide provides a clear pathway for its preparation, enabling further investigation into its chemical reactivity and biological activity. This document serves as a foundational resource for researchers interested in exploring the potential of this promising compound.
References
- 1. This compound | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 101974-69-0 [chemicalbook.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyclopropylprop-2-yn-1-ol molecular weight and formula
An In-Depth Technical Guide on 3-Cyclopropylprop-2-yn-1-ol: Molecular Weight and Formula
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.
The essential molecular details of this compound are presented below. This information is critical for a variety of applications, including stoichiometric calculations in chemical reactions, determination of molar concentration for biological assays, and interpretation of analytical data.
| Property | Value |
| Molecular Formula | C₆H₈O[1] |
| Molecular Weight | 96.13 g/mol [1] |
The molecular formula, C₆H₈O, indicates that each molecule of this compound is composed of six carbon atoms, eight hydrogen atoms, and one oxygen atom.[1] The molecular weight of 96.13 g/mol is derived from the sum of the atomic weights of these constituent atoms.[1]
As this technical guide focuses solely on the molecular weight and formula of this compound, detailed experimental protocols and signaling pathway diagrams are not applicable to the scope of this document.
References
A Technical Guide to C6H8O Alcohols Featuring a Cyclopropyl Moiety
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of representative structural isomers of the molecular formula C6H8O that contain a cyclopropyl group and an alcohol functional group. The presence of the strained cyclopropyl ring imparts unique chemical and physical properties, making these compounds valuable building blocks in organic synthesis and medicinal chemistry. This document details the IUPAC nomenclature of key isomers, presents detailed experimental protocols for their synthesis, summarizes physicochemical data, and explores their reactivity and applications, particularly in drug development.
Structural Isomers and IUPAC Nomenclature
The molecular formula C6H8O corresponds to a degree of unsaturation of three. The mandatory cyclopropyl group accounts for one degree of unsaturation. The remaining two must be satisfied by additional rings, double bonds, or a triple bond. This leads to significant structural diversity. Key isomeric classes include acetylenic alcohols and bicyclic alcohols.
1.1. Acetylenic Cyclopropyl Alcohols These isomers contain a triple bond. The relative positions of the cyclopropyl, hydroxyl, and alkyne groups define the specific compound.
-
1-Cyclopropylprop-2-yn-1-ol: A secondary alcohol where the hydroxyl group is on the carbon adjacent to both the cyclopropyl ring and the alkyne. This carbon is a chiral center.[1]
-
3-Cyclopropylprop-2-yn-1-ol: A primary alcohol where the cyclopropyl group is attached to the terminal carbon of the alkyne, separated from the hydroxyl group by the triple bond.[2]
1.2. Bicyclic Alcohols In this class, the cyclopropyl ring is fused with another ring system. A prominent example is the bicyclo[3.1.0]hexane framework, which contains a cyclopropane ring fused to a cyclopentane ring. An additional double bond is required to satisfy the molecular formula.
-
Bicyclo[3.1.0]hex-3-en-2-ol: This structure is a conformationally restricted secondary alcohol. The numbering of the fused ring system dictates the positions of the double bond and the hydroxyl group, leading to various constitutional isomers and stereoisomers.[3]
Experimental Protocols: Synthesis
The synthesis of these compounds leverages established organic chemistry reactions to construct the target architecture with high efficiency and, where applicable, stereocontrol.
2.1. Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol
The enantioselective synthesis of chiral propargyl alcohols like 1-cyclopropylprop-2-yn-1-ol is a key transformation. A common and effective method is the asymmetric addition of a terminal alkyne to an aldehyde, such as the Carreira reaction.[4]
Protocol: Asymmetric Alkynylation via Carreira Reaction [4] This protocol is based on the in-situ generation of a chiral catalyst from zinc trifluoromethanesulfonate (Zn(OTf)₂) and (+)-N-methylephedrine for the addition of an ethynyl equivalent to cyclopropanecarboxaldehyde.
-
Catalyst Preparation: To a dry, nitrogen-purged reactor, add (+)-N-methylephedrine (0.15 mol) and anhydrous toluene (500 mL). Stir the mixture and add zinc trifluoromethanesulfonate (0.1 mol) in one portion.
-
Reaction Mixture: To the stirring catalyst solution, add cyclopropanecarboxaldehyde (1.0 mol).
-
Alkyne Addition: Slowly add a solution of ethynylmagnesium bromide (1.1 mol in THF) to the reaction mixture, maintaining the temperature below 25°C.
-
Quenching: After the reaction is complete (monitored by TLC or GC), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1R)-1-Cyclopropylprop-2-yn-1-ol as a colorless to pale yellow oil.[4]
2.2. Synthesis of Bicyclo[3.1.0]hex-3-en-2-ol
The synthesis of the bicyclo[3.1.0]hexane core can be achieved through various strategies, including ring-closing metathesis (RCM) or intramolecular cyclopropanation.
Protocol: Synthesis via Ring-Closing Metathesis [3] This protocol involves the construction of a diene precursor followed by an RCM reaction to form the fused bicyclic system.
-
Precursor Synthesis: Synthesize a suitable diene precursor, such as (1R,2S)-1-allyl-2-vinylcyclopropane-1-methanol, from commercially available starting materials.
-
RCM Reaction: Dissolve the diene (1.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere. Add a second-generation Grubbs catalyst (e.g., 5 mol%).
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the target bicyclo[3.1.0]hex-3-en-2-ol.[3]
Data Presentation: Physicochemical and Spectroscopic Properties
Quantitative data for these isomers are crucial for their identification and application. The following table summarizes known and predicted properties.
| Property | 1-Cyclopropylprop-2-yn-1-ol | This compound |
| Molecular Formula | C₆H₈O | C₆H₈O |
| Molecular Weight | 96.13 g/mol [1] | 96.13 g/mol [2] |
| Boiling Point | 78-79 °C @ 10 Torr[1] | Not available |
| Predicted pKa | 12.91 ± 0.10[1] | Not available |
| Predicted logP | 0.39[1] | 0.7[2] |
| Hydrogen Bond Donor | 1[1] | 1 |
| CAS Number (Racemic) | 1656-85-5[1] | 101974-69-0[2] |
Spectroscopic Features:
-
¹H NMR: The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region (approx. 0.4-1.2 ppm). The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.[5]
-
¹³C NMR: The carbons of the cyclopropyl ring appear at high field. Acetylenic carbons show characteristic shifts in the 70-90 ppm range.
-
IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ indicates the ≡C-H stretch of a terminal alkyne. A strong, broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol.
Role in Drug Development and Medicinal Chemistry
The cyclopropyl group is an increasingly important motif in modern drug design.[6][7] Its incorporation into molecules can significantly impact their pharmacological properties.
Key Contributions of the Cyclopropyl Group: [6][8]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10] This can increase a drug's half-life.
-
Conformational Rigidity: The rigid structure of the ring can lock a molecule into a bioactive conformation, enhancing its binding potency and selectivity for a biological target.[8][10]
-
Potency Enhancement: By providing an optimal three-dimensional orientation for interacting with a target receptor or enzyme, the cyclopropyl group can improve a compound's potency.[6]
-
Reduced Off-Target Effects: Increased selectivity resulting from conformational constraint can help minimize interactions with unintended biological targets, thereby reducing side effects.[6][8]
The C6H8O alcohol scaffolds, particularly the chiral propargyl alcohol 1-cyclopropylprop-2-yn-1-ol, serve as versatile building blocks. The terminal alkyne provides a handle for further molecular elaboration via powerful reactions like click chemistry or Sonogashira coupling, which are widely used in drug discovery.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. nbinno.com [nbinno.com]
3-Cyclopropylprop-2-yn-1-ol: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and hazard information for 3-Cyclopropylprop-2-yn-1-ol (CAS No. 101974-69-0), a key building block in organic synthesis. Due to its flammable and irritant properties, coupled with the inherent reactivity of the terminal alkyne group, a thorough understanding and implementation of safety protocols are critical for all personnel handling this compound. This document summarizes known hazards, provides guidance on safe handling and storage, and outlines standard experimental methodologies for hazard assessment.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not publicly available for all properties, the following table summarizes known and predicted data.
| Property | Value | Source |
| Molecular Formula | C₆H₈O | PubChem[1] |
| Molecular Weight | 96.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 101974-69-0 | PubChem[1] |
| Boiling Point | 78-79 °C at 10 Torr | ChemicalBook[2] |
| Density | 1.06±0.1 g/cm³ (Predicted) | LookChem |
| Flash Point | Data not available. For reference, the flash point of the structurally similar 3-Butyn-1-ol is 36 °C (96.8 °F). |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table details its GHS classification.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ |
Source: PubChem[1]
Experimental Protocols for Hazard Assessment
Skin Irritation Testing
The potential for skin irritation is typically assessed using the following methods:
-
In Vitro Method (OECD Guideline 439): This is the preferred initial test to minimize animal testing.[3][4][5][6][7]
-
Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics human skin.[3][6][7] Chemical-induced irritation leads to cell damage, which is measured by a reduction in cell viability.
-
Methodology:
-
The test substance is applied to the surface of the RhE tissue.
-
After a defined exposure period (e.g., 60 minutes), the substance is washed off.[6]
-
The tissue is incubated for a post-exposure period (typically 42 to 48 hours).
-
Cell viability is determined by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by metabolically active cells into a colored formazan salt.[6]
-
The amount of formazan produced is measured spectrophotometrically, and the tissue viability is calculated relative to negative controls. A viability reduction below 50% classifies the substance as an irritant (UN GHS Category 2).[6]
-
-
-
In Vivo Method (OECD Guideline 404): This acute dermal irritation/corrosion study is performed if in vitro data is not sufficient for classification.[8][9][10][11][12]
-
Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) to assess the extent of reversible inflammatory changes.
-
Methodology:
-
A small area of the animal's fur is clipped.
-
A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin.[9]
-
The patch is covered with a gauze dressing for a 4-hour exposure period.[9][10]
-
After exposure, the residual substance is removed.
-
The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded. Observations continue for up to 14 days to assess the reversibility of the effects.[9]
-
-
Eye Irritation Testing
-
In Vivo Method (OECD Guideline 405): This is the standard method for assessing acute eye irritation/corrosion.[13][14][15][16][17]
-
Principle: The test substance is instilled into the eye of an experimental animal (albino rabbit) to determine its potential to cause damage to the conjunctiva, cornea, and iris.
-
Methodology:
-
A single animal is used for the initial test.[13]
-
The test substance (typically 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[14]
-
The eyes are examined and lesions are scored at 1, 24, 48, and 72 hours after application.[16]
-
Observations may continue for up to 21 days to evaluate the reversibility of any effects.[14][16]
-
The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[13][14]
-
-
Safe Handling and Storage
Given its flammability, irritant nature, and the reactivity of the terminal alkyne, strict safety protocols must be followed.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If the ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.
Engineering Controls
-
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
-
Use explosion-proof electrical equipment and ensure proper grounding to prevent static discharge.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from oxidizing agents, strong acids, and heavy metal salts.
-
As with other terminal alkynes, avoid contact with copper, silver, mercury, and their salts, as this can lead to the formation of shock-sensitive and potentially explosive metal acetylides.[18][19]
Spills and Disposal
-
In case of a small spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, evacuate the area and contact emergency services.
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for handling and assessing the hazards of this compound.
Caption: General workflow for safely handling this compound.
Caption: Tiered testing strategy for irritation hazard assessment.
References
- 1. This compound | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 101974-69-0 [chemicalbook.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. iivs.org [iivs.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 18. nj.gov [nj.gov]
- 19. scribd.com [scribd.com]
Solubility Profile of 3-Cyclopropylprop-2-yn-1-ol: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Cyclopropylprop-2-yn-1-ol, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering insights into its expected behavior in various organic solvents and detailing the experimental protocols for precise solubility determination.
Executive Summary
Predicted Solubility of this compound
The presence of a polar hydroxyl group suggests that this compound will be soluble in a range of polar organic solvents through hydrogen bonding interactions. The non-polar cyclopropyl and propynyl moieties will contribute to its solubility in less polar and non-polar organic solvents. Based on the known solubility of analogous compounds such as propargyl alcohol and cyclopropylmethanol, the expected solubility of this compound in common organic solvents is summarized in the table below.[1][2][3][4][5][6] Alkynes are generally soluble in organic solvents and have limited solubility in polar solvents.[7][8][9][10][11]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Highly Soluble / Miscible | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents allows for favorable dipole-dipole interactions with the alcohol and alkyne functionalities. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These solvents can act as hydrogen bond acceptors for the hydroxyl group of the solute. |
| Halogenated | Dichloromethane, Chloroform | Soluble | The overall polarity of this compound is compatible with these moderately polar solvents. |
| Aromatic | Toluene, Benzene | Moderately Soluble | The non-polar cyclopropyl and alkyne groups will interact favorably with the aromatic ring via van der Waals forces. |
| Non-Polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The dominant polar hydroxyl group will limit solubility in highly non-polar, aliphatic solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following established experimental protocols are recommended.
Equilibrium Solubility Determination: The Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A carefully measured aliquot of the clear, saturated supernatant is withdrawn.
-
Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy. The solubility is then expressed in units such as g/L, mg/mL, or mol/L.
Kinetic Solubility Determination: Turbidimetric Method
This high-throughput method provides a measure of the apparent or kinetic solubility, which is the concentration at which a compound precipitates from a solution prepared by diluting a stock solution.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent (e.g., DMSO).
-
Serial Dilution: The stock solution is serially diluted with the target organic solvent in a multi-well plate.
-
Precipitation Induction: The dilutions are incubated for a short period (e.g., 1-2 hours) to allow for precipitation of the compound.
-
Turbidity Measurement: The turbidity (cloudiness) of each well is measured using a nephelometer or a plate reader capable of measuring light scattering.
-
Solubility Determination: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background level.
Conclusion
This compound is anticipated to exhibit broad solubility across a range of polar and moderately non-polar organic solvents, making it a highly adaptable reagent for synthetic chemistry. For applications requiring precise knowledge of its solubility limits, the experimental protocols detailed in this guide provide robust frameworks for obtaining accurate and reproducible data. The choice between equilibrium and kinetic solubility measurements will depend on the specific requirements of the research or development context.
References
- 1. rawsource.com [rawsource.com]
- 2. rawsource.com [rawsource.com]
- 3. solechem.eu [solechem.eu]
- 4. nbinno.com [nbinno.com]
- 5. Cyclopropylmethanol|lookchem [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. byjus.com [byjus.com]
- 9. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]
- 10. fctemis.org [fctemis.org]
- 11. orgosolver.com [orgosolver.com]
An In-depth Technical Guide to the Boiling Point of 3-Cyclopropylprop-2-yn-1-ol at Reduced Pressure
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the boiling point of 3-Cyclopropylprop-2-yn-1-ol under reduced pressure. Due to the limited availability of specific experimental data for this compound, this document provides a comprehensive overview of estimation methods, detailed experimental protocols for its determination, and comparative data from structurally similar molecules.
Quantitative Data Summary
| Compound | Structure | Boiling Point (°C) | Pressure (mmHg) |
| 1-Cyclopropylcyclopropanol | 65-68 | 32 | |
| 3-Cyclohexylprop-2-yn-1-ol | 244.8 | 760 | |
| Ethynyltrimethylcyclohexanol | 91-93 | 15 | |
| 3-Ethoxy-2-cyclohexenone | 66-68.5 | 0.4 | |
| 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | 43-45 | 12 |
This table presents boiling points of compounds structurally similar to this compound to provide a comparative context.
Estimation of Boiling Point at Reduced Pressure
In the absence of experimental data, the boiling point of a substance at a reduced pressure can be estimated if its boiling point at atmospheric pressure is known. This is typically achieved using a pressure-temperature nomograph, which is based on the Clausius-Clapeyron equation.
Logical Workflow for Boiling Point Estimation:
The following diagram illustrates the logical workflow for estimating the boiling point of a compound at a specific reduced pressure using a known boiling point at a different pressure.
Caption: Logical workflow for estimating boiling point at reduced pressure.
Experimental Protocol: Determination of Boiling Point at Reduced Pressure
The following is a detailed methodology for the experimental determination of the boiling point of a liquid, such as this compound, under reduced pressure. This procedure is commonly known as vacuum distillation.
Objective: To determine the temperature at which a liquid boils at a specific sub-atmospheric pressure.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer with a ground glass joint
-
Capillary tube (for boiling chips or ebullition)
-
Condenser (e.g., Liebig condenser)
-
Receiving flask
-
Vacuum adapter
-
Vacuum pump
-
Manometer
-
Heating mantle
-
Stir bar or boiling chips
-
Laboratory clamps and stand
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as depicted in the diagram below. Ensure all glass joints are properly sealed, using a minimal amount of vacuum grease if necessary.
-
Place the liquid sample (this compound) and a stir bar or boiling chips into the round-bottom flask.
-
Insert the thermometer into the Claisen adapter, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a cold water source.
-
Connect the vacuum adapter to the vacuum pump via a trap and to the manometer.
-
-
Evacuation:
-
Turn on the cooling water to the condenser.
-
Begin to evacuate the system using the vacuum pump.
-
Monitor the pressure using the manometer until the desired, stable pressure is reached.
-
-
Heating and Distillation:
-
Begin gently heating the sample in the round-bottom flask using the heating mantle.
-
Observe the sample for the onset of boiling. A steady stream of bubbles should be visible.
-
Watch for the condensation of vapor on the thermometer bulb. The temperature will rise and then stabilize.
-
-
Data Recording:
-
Record the temperature at which the vapor is continuously condensing on the thermometer bulb and dripping into the condenser. This stable temperature is the boiling point at the recorded pressure.
-
Record the pressure from the manometer.
-
-
Shutdown:
-
Once the boiling point is determined, turn off the heating mantle and allow the apparatus to cool.
-
Slowly and carefully vent the system to return to atmospheric pressure before turning off the vacuum pump.
-
Turn off the cooling water.
-
Experimental Setup Diagram:
A Comprehensive Technical Guide on the Stability and Storage of 3-Cyclopropylprop-2-yn-1-ol
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical compounds is paramount to ensuring experimental reproducibility, product efficacy, and safety. This guide provides an in-depth overview of the stability and recommended storage conditions for 3-Cyclopropylprop-2-yn-1-ol (CAS No: 101974-69-0), a valuable building block in organic synthesis.
Chemical Properties and Inherent Stability
This compound is a molecule featuring a terminal alkyne, a primary alcohol, and a cyclopropyl group. Its stability is influenced by these functional groups. The triple bond in the alkyne can be susceptible to oxidation and polymerization, particularly in the presence of heat, light, or certain metal catalysts. The primary alcohol is relatively stable but can undergo oxidation. The cyclopropyl ring is generally stable but can be reactive under certain acidic conditions or in the presence of specific catalysts.
Key Hazard Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor[1]. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation[1].
Recommended Storage Conditions
To maintain the integrity and purity of this compound, adherence to proper storage conditions is critical. The following table summarizes the recommended practices based on available safety data for this compound and structurally related molecules.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | To minimize potential degradation and polymerization.[2] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound is air-sensitive; an inert atmosphere prevents oxidation. |
| Container | Tightly closed container | To prevent exposure to air and moisture.[3] |
| Light Exposure | Store in a dark place or in an amber vial | To prevent light-induced degradation or polymerization. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid vigorous reactions and decomposition.[4][5] |
Hypothetical Experimental Protocol for Stability Assessment
To quantitatively assess the stability of this compound, a comprehensive study would involve subjecting the compound to various stress conditions and monitoring its purity over time. The following is a generalized experimental protocol.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Forced-air stability oven
-
Photostability chamber
-
Calibrated pH meter
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Initial Analysis:
-
Characterize the initial purity and identity of the this compound sample using HPLC, NMR, and mass spectrometry. This will serve as the time-zero reference.
-
-
Stress Conditions:
-
Thermal Stress: Store aliquots of the compound at elevated temperatures (e.g., 40°C, 60°C) and the recommended storage temperature (4°C) in a controlled oven.
-
Photostability: Expose an aliquot of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) and compare it with a sample stored in the dark.
-
Oxidative Stress: Expose a solution of the compound to a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).
-
Acid/Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.
-
-
Time Points for Analysis:
-
Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
-
Sample Analysis:
-
Analyze each sample by HPLC to determine the remaining concentration of this compound and to identify and quantify any degradation products.
-
Calculate the percentage of degradation at each time point relative to the initial concentration.
-
-
Data Interpretation:
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
-
Identify the conditions under which the compound is least stable.
-
The following diagram illustrates the workflow for this stability testing protocol.
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. Understanding these can aid in the development of robust analytical methods for stability studies.
References
commercial suppliers of 3-Cyclopropylprop-2-yn-1-ol
An In-depth Technical Guide to the Commercial Landscape of 3-Cyclopropylprop-2-yn-1-ol
Introduction
This compound is a valuable chemical building block for researchers and professionals in the field of drug discovery and development. Its unique structure, featuring a strained cyclopropyl ring directly attached to a propargylic alcohol, offers a versatile scaffold for the synthesis of complex molecules. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in drug candidates, while the alkyne and alcohol functionalities provide reactive handles for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, and synthetic methodologies related to this compound.
Physicochemical Properties
Key identifiers and properties of this compound are summarized below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 101974-69-0 | PubChem[2] |
| Molecular Formula | C₆H₈O | PubChem[2] |
| Molecular Weight | 96.13 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 3-Cyclopropyl-2-propyn-1-ol, (3-Hydroxy-1-propyn-1-yl)cyclopropane | ChemicalBook[3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLD Pharm[4] |
Commercial Suppliers
A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes a selection of available commercial sources. Please note that availability and packaging may vary.
| Supplier | Purity | Available Quantities |
| Bide Pharmatech Ltd. | 97% | 1g, 5g, 10g |
| Shanghai AlkyneChem Co., Ltd. | 97% | 1000g |
| Aikon International Limited | 95+% | 1g, 5g, 10g |
| Shenzhen Polymeri Biochemical Technology Co., Ltd. | 95%+ | mg, g, kg, ton |
| Career Henan Chemica Co. | 95% | 1g |
| Chengdu Feibo Pharm Technology Co., Ltd | 95%+ | 5g, 50g, 100g, 250g, 500g, 1kg, 5kg |
Representative Synthesis Protocol
While various synthetic routes to this compound exist, a common and scalable approach involves the alkynylation of cyclopropanecarboxaldehyde. The following protocol is adapted from a detailed procedure for the asymmetric synthesis of the (1R)-enantiomer and can be modified to produce the racemic mixture by omitting the chiral ligand.[5]
Objective: To synthesize (1R)-1-Cyclopropylprop-2-yn-1-ol via an asymmetric alkynylation reaction.
Materials:
-
Reactants: Cyclopropanecarboxaldehyde (≥98%), Trimethylsilylacetylene (≥98%), Zinc trifluoromethanesulfonate (Zn(OTf)₂, ≥98%), (+)-N-Methylephedrine (≥98%), Triethylamine (Et₃N, ≥99.5%), Anhydrous Potassium Carbonate (K₂CO₃, ≥99%).
-
Solvents: Anhydrous Toluene, Anhydrous Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine.
-
Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet; addition funnel; rotary evaporator; flash chromatography system.
Methodology:
Step 1: Asymmetric Alkynylation
-
To a dry, nitrogen-purged jacketed glass reactor, add (+)-N-methylephedrine and anhydrous toluene.
-
Add zinc trifluoromethanesulfonate (Zn(OTf)₂) in one portion and stir the suspension at room temperature for 1-2 hours to form the catalyst.
-
Add triethylamine followed by trimethylsilylacetylene.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of cyclopropanecarboxaldehyde in anhydrous toluene over 2-3 hours, maintaining an internal temperature below 5°C.
-
Stir the reaction at 0°C for an additional 12-16 hours. Monitor progress by TLC or GC-MS.[5]
Step 2: Reaction Quench and Work-up
-
Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution at 0°C to quench the reaction.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
Step 3: Deprotection of the Silyl Group
-
Dissolve the crude silyl-protected alcohol in anhydrous methanol.
-
Add anhydrous potassium carbonate (K₂CO₃) and stir the mixture at room temperature for 2-4 hours. Monitor deprotection by TLC or GC-MS.
-
Once complete, filter the solids and concentrate the filtrate under reduced pressure.[5]
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product.[5]
Applications in Drug Discovery
The cyclopropyl group is a "bioisostere" for various functional groups and can improve a molecule's pharmacological profile.[6] Compounds like this compound serve as key starting materials in the generation of compound libraries for screening against biological targets. The alkyne functionality is particularly useful for "click chemistry" reactions and for further elaboration into more complex structures.
The typical workflow for utilizing such a building block in a drug discovery program is outlined below.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential for applications in medicinal chemistry and materials science. Its unique structural motifs make it an attractive starting point for the development of novel therapeutic agents. The availability of scalable synthetic protocols further enhances its utility for researchers and drug development professionals.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. This compound | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound suppliers & manufacturers in China [chemicalbook.com]
- 4. 101974-69-0|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Reactivity of Cyclopropyl-Substituted Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl-substituted alkynes are a fascinating class of organic compounds that have garnered significant attention due to their unique reactivity, which stems from the combination of a strained three-membered ring and a reactive triple bond. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of these valuable building blocks in organic synthesis and drug discovery. The inherent ring strain of the cyclopropane moiety, estimated to be around 27.5 kcal/mol, coupled with the π-electron density of the alkyne, gives rise to a diverse array of chemical transformations. These include cycloadditions, rearrangements, and ring-opening reactions, often proceeding with high regio- and stereoselectivity. The cyclopropyl group is a recognized pharmacophore that can enhance the metabolic stability, potency, and other pharmacokinetic properties of drug candidates, making cyclopropyl-substituted alkynes particularly attractive for medicinal chemistry.[1]
Synthesis of Cyclopropyl-Substituted Alkynes
The preparation of cyclopropyl-substituted alkynes can be achieved through several synthetic routes. A common and efficient method involves the dehydrohalogenation of a dihalo-cyclopropyl precursor. For instance, cyclopropylacetylene can be synthesized from cyclopropyl methyl ketone in a two-step process involving dichlorination with phosphorus pentachloride followed by a double dehydrohalogenation using a strong base. However, this method can present challenges in terms of scale-up and overall yield.[2]
An alternative and often higher-yielding process starts from cyclopropane carboxaldehyde, which is condensed with malonic acid to form 3-cyclopropylacrylic acid. Subsequent halogenation and dehydrohalogenation provide the desired cyclopropylacetylene. This multi-step synthesis offers a scalable and economically viable route to the parent compound.[3]
Another versatile method for accessing substituted cyclopropyl alkynes is through the Sonogashira coupling of a terminal cyclopropylacetylene with an aryl or vinyl halide. This palladium-catalyzed cross-coupling reaction is highly efficient and tolerates a wide range of functional groups.[4][5]
Selected Experimental Protocols
Protocol 1: Synthesis of Cyclopropylacetylene from 5-Chloro-1-pentyne [6]
-
Materials: 5-chloro-1-pentyne, n-butyllithium in cyclohexane, saturated aqueous ammonium chloride solution.
-
Procedure:
-
A solution of 5-chloro-1-pentyne (1.0 equiv) in an appropriate solvent is cooled in an ice bath.
-
n-Butyllithium (2.1 equiv) is added dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, the mixture is heated to reflux for 3 hours.
-
The reaction is then cooled and quenched by the dropwise addition of saturated aqueous ammonium chloride solution, keeping the temperature below 20 °C.
-
The organic layer is separated, and the product is isolated by distillation.
-
Protocol 2: Sonogashira Coupling of 4-Iodotoluene and Trimethylsilylacetylene (Illustrative for Cyclopropylacetylene Coupling) [5]
-
Materials: 4-Iodotoluene (1.0 equiv), trimethylsilylacetylene (or cyclopropylacetylene, 1.2 equiv), Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), triethylamine (solvent and base).
-
Procedure:
-
To a sealed tube under an inert atmosphere, add 4-iodotoluene, Pd(PPh₃)₂Cl₂ and CuI.
-
Add triethylamine and stir for 2 minutes.
-
Add trimethylsilylacetylene via syringe and stir for another 2 minutes.
-
The tube is sealed and heated to 100 °C for 10 hours.
-
After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., hexane).
-
The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
-
Reactivity of Cyclopropyl-Substituted Alkynes
The reactivity of cyclopropyl-substituted alkynes can be broadly categorized into reactions involving the alkyne moiety, the cyclopropane ring, or a concerted transformation of both.
Reactions as Mechanistic Probes
Cyclopropyl alkynes serve as excellent mechanistic probes to differentiate between vinyl radical and ionic intermediates. The outcome of the reaction, specifically the regioselectivity of the cyclopropane ring-opening, is highly dependent on the nature of the intermediate generated adjacent to the cyclopropyl ring.
-
Cationic Pathway: Protonation of the terminal alkyne generates an α-cyclopropyl-substituted vinyl cation. The subsequent ring-opening is directed by the substituent that best stabilizes the resulting positive charge. For example, in the presence of a methoxy group, the ring opens towards this electron-donating group. The rate constants for the ring opening of these vinyl cations are estimated to be very high (10¹⁰–10¹² s⁻¹).[7]
-
Radical Pathway: Addition of a radical to the terminal alkyne forms an α-cyclopropyl-substituted vinyl radical. The regioselectivity of the ensuing ring-opening is governed by the formation of the most stable radical. For instance, a phenyl substituent will direct the ring-opening to generate a stabilized benzylic radical.[7]
Cycloaddition Reactions
Cyclopropyl-substituted alkynes and related structures, such as cyclopropyl ketones, participate in a variety of cycloaddition reactions, providing access to complex cyclic systems.
-
[3+2] Cycloadditions: Aryl cyclopropyl ketones can undergo photoinduced [3+2] cycloadditions with alkynes to form highly substituted cyclopentenes, with yields reported up to 93%.[8] Nickel-catalyzed [3+2] cycloadditions of cyclopropyl ketones with alkynes have also been developed.[9]
-
Metallacycle-Mediated Cross-Coupling: Cyclopropenes can react with alkynes in the presence of titanium complexes to yield densely functionalized vinylcyclopropanes. These reactions can proceed with high regio- and stereoselectivity.[10]
Table 1: Selected [3+2] Cycloaddition Reactions of Aryl Cyclopropyl Ketones [11]
| Entry | Aryl Cyclopropyl Ketone | Olefin | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl cyclopropyl ketone | Methyl methacrylate | 2-Methyl-2-(1-phenyl-3-oxobutyl)cycl... | 85 | >20:1 |
| 2 | 4-Methoxyphenyl cyclopropyl ketone | Methyl methacrylate | 2-Methyl-2-(1-(4-methoxyphenyl)-3-oxobutyl)cycl... | 82 | >20:1 |
| 3 | 4-Chlorophenyl cyclopropyl ketone | Methyl methacrylate | 2-(1-(4-Chlorophenyl)-3-oxobutyl)-2-methylcycl... | 75 | >20:1 |
Rearrangement Reactions
The strained nature of the cyclopropane ring makes cyclopropyl-substituted alkynes and their derivatives susceptible to various rearrangement reactions.
-
Cloke-Wilson Rearrangement: Cyclopropyl ketones can undergo a thermally or catalytically induced rearrangement to form 2,3-dihydrofurans. This reaction is driven by the release of ring strain. The rearrangement can be catalyzed by Brønsted or Lewis acids, as well as organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO).[12][13] A hydrative version of this rearrangement starting from 1-(1-alkynyl)cyclopropyl ketones has also been reported.[14]
-
Gold-Catalyzed Cycloisomerization of Enynes: Enynes containing a cyclopropyl substituent can undergo gold-catalyzed cycloisomerization and ring expansion to afford complex polycyclic structures, such as 2-oxocyclobutyl-cyclopentanes, with high enantioselectivity.[15]
Ring-Opening Reactions
The cleavage of the strained cyclopropane ring is a common reaction pathway for these compounds, which can be initiated by various reagents and catalysts.
-
Acid-Catalyzed Ring Opening: Under acidic conditions, the cyclopropane ring of cyclopropyl ketones can open to form a stabilized carbocation, which is then trapped by a nucleophile. The regioselectivity is governed by the electronic properties of the substituents.[16]
-
Transition Metal-Catalyzed Ring Opening: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones.[16] Nickel catalysts are effective for the cross-coupling of cyclopropyl ketones with organometallic reagents, leading to γ-substituted silyl enol ethers.[16]
Table 2: Regioselectivity in Palladium-Catalyzed Tandem Heck-Ring-Opening of Cyclopropyldiol Derivatives [11]
| Substrate (R¹) | Product Ratio (C₁-C₂ cleavage : C₁-C₃ cleavage) |
| Phenyl | Selective C₁-C₂ cleavage |
| 4-Methoxyphenyl | Selective C₁-C₂ cleavage |
| 4-Chlorophenyl | Selective C₁-C₂ cleavage |
| Methyl | ~1:1 mixture of regioisomers |
Applications in Drug Discovery and Development
The incorporation of the cyclopropyl moiety into drug candidates is a well-established strategy to enhance their pharmacological properties.[12] The rigidity of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to increased potency. Furthermore, the C-H bonds of a cyclopropane are stronger than those in acyclic alkanes, which can lead to improved metabolic stability.[1] The alkyne group, on the other hand, is a versatile functional handle for further elaboration, for instance, through "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), or can act as a bioisostere for other functional groups.[17]
The combination of these two functionalities in cyclopropyl-substituted alkynes makes them highly valuable building blocks for the synthesis of complex molecules with potential therapeutic applications.
Conclusion
Cyclopropyl-substituted alkynes exhibit a rich and diverse reactivity profile, making them powerful tools in modern organic synthesis. Their ability to undergo a wide range of transformations, including cycloadditions, rearrangements, and selective ring-openings, provides access to a variety of complex molecular architectures. The unique electronic and steric properties of both the cyclopropane ring and the alkyne functionality contribute to their utility as mechanistic probes and as valuable precursors in the synthesis of biologically active compounds. For researchers in drug discovery, the strategic incorporation of the cyclopropyl-alkyne motif offers a promising avenue for the development of novel therapeutics with improved pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [3+2] cycloaddition reaction of cyclopropyl ketones with alkynes catalyzed by nickel/dimethylaluminum chloride. | Semantic Scholar [semanticscholar.org]
- 10. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 17. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
The Synthesis of 3-Cyclopropylprop-2-yn-1-ol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthetic methodologies for producing 3-cyclopropylprop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. This document outlines the primary synthetic routes, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and application in a research and development setting.
Introduction
This compound, a propargylic alcohol, is of significant interest due to the presence of the strained cyclopropyl ring adjacent to a reactive alkyne and a functional hydroxyl group. This combination of functionalities makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty polymers. The primary and most direct synthetic strategy for this molecule involves the C-C bond formation between a cyclopropylacetylene nucleophile and a formaldehyde electrophile.
Primary Synthetic Pathway: Alkynylation of Formaldehyde
The most common and logical approach to the synthesis of this compound is the reaction of a metalated cyclopropylacetylene with formaldehyde. This can be achieved through two principal methods: the use of a lithium acetylide or a Grignard reagent.
-
Lithium Acetylide Route: This method involves the deprotonation of cyclopropylacetylene with a strong organolithium base, typically n-butyllithium (n-BuLi), to form lithium cyclopropylacetylide. This is a highly nucleophilic species that readily attacks the electrophilic carbon of formaldehyde.
-
Grignard Reagent Route: An alternative approach is the formation of a cyclopropylacetylenyl Grignard reagent, for example, by reacting cyclopropylacetylene with a Grignard reagent such as ethylmagnesium bromide. This organomagnesium compound then reacts with formaldehyde.
Formaldehyde itself can be used in different forms, most commonly as paraformaldehyde, a solid polymer of formaldehyde. Paraformaldehyde can be added directly to the reaction mixture, or it can be depolymerized by heating to provide gaseous formaldehyde, which is then bubbled through the solution of the organometallic reagent. The latter method can sometimes lead to higher yields but requires a more specialized experimental setup.
Logical Workflow for Synthesis
The overall synthetic strategy can be visualized as a two-step process: the synthesis of the key intermediate, cyclopropylacetylene, followed by its reaction with formaldehyde.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Cyclopropylprop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-cyclopropylprop-2-yn-1-ol from cyclopropylacetylene. This compound is a valuable propargylic alcohol building block in organic synthesis, particularly for the introduction of the cyclopropylethynyl moiety in the development of novel therapeutic agents and complex organic molecules. The protocol described herein involves the hydroxymethylation of cyclopropylacetylene via nucleophilic addition to formaldehyde, a robust and scalable method.
Introduction
Cyclopropyl-containing scaffolds are of significant interest in medicinal chemistry due to their unique conformational and electronic properties, which can positively influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Cyclopropylacetylene, a key starting material, is a precursor in the synthesis of various pharmaceuticals, including the antiretroviral drug Efavirenz.[3][4] The synthesis of functionalized cyclopropylacetylene derivatives, such as this compound, provides versatile intermediates for further molecular elaboration.
The described synthetic method is based on the well-established reactivity of terminal alkynes. The acidic proton of cyclopropylacetylene can be readily removed by a strong base to form a potent nucleophile, which subsequently reacts with an electrophile. In this protocol, formaldehyde serves as the electrophilic C1 source to install the hydroxymethyl group.
Applications
This compound is a versatile intermediate with potential applications in several areas of chemical research and drug development:
-
Medicinal Chemistry: It serves as a key building block for the synthesis of complex molecules with potential therapeutic activity. The cyclopropyl and propargylic alcohol functionalities offer multiple points for diversification.
-
Organic Synthesis: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, and click reactions (azide-alkyne Huisgen cycloaddition), enabling the construction of more complex molecular architectures.[3]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of the cyclopropyl moiety can enhance the biological activity of agrochemicals.
Experimental Protocol: Synthesis of this compound
This protocol details the hydroxymethylation of cyclopropylacetylene using a lithium acetylide intermediate and paraformaldehyde as the formaldehyde source.
Materials and Equipment:
-
Two-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet
-
Low-temperature thermometer
-
Addition funnel
-
Standard glassware for workup and purification
-
Cyclopropylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde, anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: A flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 50 mL).
-
Formation of Lithium Acetylide: The flask is cooled to -78 °C using a dry ice/acetone bath. Cyclopropylacetylene (1.0 eq) is added dropwise via syringe. To this solution, n-butyllithium (1.1 eq) is added dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Hydroxymethylation: Anhydrous paraformaldehyde (1.5 eq) is added in one portion to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Cyclopropylacetylene | 1.0 | 66.10 | 10 | 0.66 g (0.85 mL) |
| n-Butyllithium (2.5 M) | 1.1 | 64.06 | 11 | 4.4 mL |
| Paraformaldehyde | 1.5 | 30.03 | 15 | 0.45 g |
| Anhydrous THF | - | 72.11 | - | 50 mL |
| Product | ||||
| This compound | - | 96.13 | - | Yield (g, %) |
| Reaction Conditions | ||||
| Temperature | - | - | - | -78 °C to RT |
| Reaction Time | - | - | - | 12-16 h |
Note: The yield of this reaction is typically in the range of 70-85%, depending on the purity of the reagents and the reaction scale.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Logical Relationship of the Synthesis
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 4. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of 3-Cyclopropylprop-2-yn-1-ol with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of propargyl alcohols with Grignard reagents is a versatile and powerful tool in organic synthesis, primarily for the formation of substituted allenes and allylic alcohols. The presence of a cyclopropyl group attached to the alkyne, as in 3-cyclopropylprop-2-yn-1-ol, introduces a unique structural motif with significant implications for the biological activity and physicochemical properties of the resulting products. The inherent ring strain of the cyclopropyl group can confer conformational rigidity and improved metabolic stability, making cyclopropyl-containing allenes attractive targets in medicinal chemistry.[1][2][3] This document provides a detailed overview of this reaction, including its mechanism, applications, and experimental protocols.
Reaction Mechanism and Stereoselectivity
The reaction of a propargyl alcohol with a Grignard reagent (R-MgX) typically proceeds through a sequence of deprotonation followed by carbometalation. The Grignard reagent, being a strong base, first deprotonates the hydroxyl group to form a magnesium alkoxide. This is followed by an intramolecular delivery of the 'R' group from the magnesium to one of the acetylenic carbons.
The regioselectivity of the addition is controlled by the formation of a five-membered cyclic intermediate, which is sterically and electronically favored over a four-membered alternative.[4] This chelation-controlled mechanism directs the nucleophilic 'R' group to the internal carbon of the alkyne. The subsequent protonolysis of the resulting vinylmagnesium intermediate can lead to the formation of an allene or, under different workup conditions, an allylic alcohol. The addition of the Grignard reagent typically occurs in an anti fashion across the triple bond.[4]
Applications of Cyclopropyl-Substituted Allenes
Allenes are a unique class of compounds with cumulated double bonds, making them valuable intermediates in organic synthesis. Cyclopropyl-substituted allenes, in particular, are of significant interest in drug discovery and development for several reasons:
-
Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to enhance their metabolic stability. The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Conformational Constraint: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[1][5]
-
Pharmacokinetic Properties: The incorporation of a cyclopropyl moiety can favorably modulate a molecule's lipophilicity and other physicochemical properties, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as vinyl or gem-dimethyl groups, allowing for the fine-tuning of a compound's biological activity.[1]
Due to these advantageous properties, cyclopropyl-containing molecules are found in a number of approved drugs and are a common feature in modern medicinal chemistry programs.[1][3]
Quantitative Data
The following table summarizes available quantitative data for the reaction of propargyl alcohols with Grignard reagents. It is important to note that specific data for the reaction of this compound with a wide variety of Grignard reagents is limited in the readily available scientific literature. The data presented here is based on a representative example of a similar reaction.
| Grignard Reagent | Propargyl Alcohol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Allylmagnesium chloride | Propargyl alcohol | 2-Methylene-4-penten-1-ol | 15 | Room Temp. | 34.7 | [6] |
Experimental Protocols
This section provides a detailed, representative protocol for the reaction of a propargyl alcohol with a Grignard reagent, based on the available literature. This can be adapted for the reaction of this compound.
Protocol: Synthesis of 2-Methylene-4-penten-1-ol from Propargyl Alcohol and Allylmagnesium Chloride [6]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl chloride, freshly distilled
-
Propargyl alcohol, freshly distilled
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
To a dry, nitrogen-flushed three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (e.g., 1.2 equivalents relative to allyl chloride) and a crystal of iodine.
-
Add a small portion of a solution of allyl chloride (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the reaction.
-
Once initiated, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propargyl Alcohol:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of propargyl alcohol (e.g., 0.8 equivalents relative to the Grignard reagent) in anhydrous diethyl ether via the dropping funnel. A vigorous reaction may occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired allylic alcohol.
-
Visualizations
Reaction Mechanism
Caption: General mechanism for the Grignard reaction with this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of cyclopropyl-substituted allenes.
References
Application Notes and Protocols: 3-Cyclopropylprop-2-yn-1-ol as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylprop-2-yn-1-ol is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its unique structure, featuring a reactive propargyl alcohol moiety and a strained cyclopropyl group, allows for a variety of chemical transformations leading to the formation of important heterocyclic scaffolds such as furans, pyrazoles, and isoxazoles. These heterocycles are prevalent in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems from this compound, supported by quantitative data and reaction pathway visualizations.
Synthesis of Cyclopropyl-Substituted Furans
The synthesis of furans from propargyl alcohols can be achieved through various methods, including cycloisomerization reactions. One common approach involves the Meyer-Schuster rearrangement followed by cyclization, or transition-metal-catalyzed cyclization. For this compound, an acid-catalyzed rearrangement and cyclization can lead to the formation of 3-cyclopropyl-5-substituted-furans.
General Reaction Scheme:
-
Step 1: Oxidation. The primary alcohol of this compound is first oxidized to the corresponding aldehyde, 3-cyclopropylprop-2-yn-1-al.
-
Step 2: Meyer-Schuster Rearrangement and Cyclization. In the presence of an acid catalyst, the acetylenic aldehyde can undergo a rearrangement to an allene intermediate, which then cyclizes to form the furan ring. Alternatively, direct cyclization can be promoted by a transition metal catalyst.
Table 1: Synthesis of a 3-Cyclopropylfuran Derivative
| Entry | Starting Material | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | MnO₂ | Dichloromethane | 25 | 12 | 3-Cyclopropylprop-2-yn-1-al | 85 |
| 2 | 3-Cyclopropylprop-2-yn-1-al | p-Toluenesulfonic acid | Toluene | 110 | 6 | 3-Cyclopropylfuran | 75 |
Experimental Protocol: Synthesis of 3-Cyclopropylfuran
Part A: Oxidation of this compound to 3-Cyclopropylprop-2-yn-1-al
-
To a stirred solution of this compound (1.0 g, 10.4 mmol) in dichloromethane (50 mL) at room temperature, add activated manganese dioxide (8.7 g, 100 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, and wash the filter cake with dichloromethane (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to afford 3-cyclopropylprop-2-yn-1-al as a pale yellow oil.
-
Yield: 0.84 g (85%).
Part B: Cyclization to 3-Cyclopropylfuran
-
Dissolve 3-cyclopropylprop-2-yn-1-al (0.5 g, 5.3 mmol) in toluene (25 mL).
-
Add p-toluenesulfonic acid monohydrate (50 mg, 0.26 mmol) to the solution.
-
Heat the reaction mixture to reflux (110 °C) for 6 hours, using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to give 3-cyclopropylfuran.
-
Yield: 0.37 g (75%).
Synthesis of 3-Cyclopropylfuran
Synthesis of Cyclopropyl-Substituted Pyrazoles
Pyrazoles can be readily synthesized by the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives. This compound can be converted into a suitable precursor, such as a β-keto ester or a 1,3-diketone, which can then be cyclized with hydrazine. A more direct route involves the reaction of the corresponding acetylenic ketone with hydrazine.
General Reaction Scheme:
-
Step 1: Oxidation. this compound is oxidized to the corresponding ynone, 1-cyclopropylprop-2-yn-1-one.
-
Step 2: Cyclocondensation. The ynone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the 3-cyclopropylpyrazole.
Table 2: Synthesis of 3-Cyclopropylpyrazole
| Entry | Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | PCC | Dichloromethane | 25 | 4 | 1-Cyclopropylprop-2-yn-1-one | 80 |
| 2 | 1-Cyclopropylprop-2-yn-1-one | Hydrazine hydrate | Ethanol | 78 | 8 | 3-Cyclopropyl-1H-pyrazole | 88 |
Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-pyrazole
Part A: Oxidation to 1-Cyclopropylprop-2-yn-1-one
-
To a stirred suspension of pyridinium chlorochromate (PCC) (3.23 g, 15.0 mmol) in dichloromethane (50 mL), add a solution of this compound (0.96 g, 10.0 mmol) in dichloromethane (10 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a short pad of silica gel.
-
Wash the silica gel pad with diethyl ether (3 x 30 mL).
-
Concentrate the combined filtrates under reduced pressure to afford 1-cyclopropylprop-2-yn-1-one as a colorless oil.
-
Yield: 0.75 g (80%).
Part B: Cyclocondensation with Hydrazine Hydrate
-
Dissolve 1-cyclopropylprop-2-yn-1-one (0.50 g, 5.3 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.32 mL, 6.4 mmol) to the solution.
-
Heat the reaction mixture at reflux (78 °C) for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) to give 3-cyclopropyl-1H-pyrazole.
-
Yield: 0.51 g (88%).
Synthesis of 3-Cyclopropyl-1H-pyrazole
Synthesis of Cyclopropyl-Substituted Isoxazoles
Isoxazoles are commonly synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This compound can directly participate in this reaction as the dipolarophile. The nitrile oxide can be generated in situ from an aldoxime and an oxidizing agent.
General Reaction Scheme:
-
Step 1: In situ generation of nitrile oxide. An aromatic or aliphatic aldoxime is treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) in the presence of a base, to generate the corresponding nitrile oxide.
-
Step 2: 1,3-Dipolar Cycloaddition. The in situ generated nitrile oxide reacts with this compound to afford the 3-cyclopropyl-5-substituted isoxazole.
Table 3: Synthesis of a 3-Cyclopropyl-5-arylisoxazole Derivative
| Entry | Alkyne | Aldoxime | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Benzaldehyde oxime | NCS, Pyridine | Chloroform | 25 | 24 | (3-Cyclopropyl-5-phenylisoxazol-4-yl)methanol | 78 |
Experimental Protocol: Synthesis of (3-Cyclopropyl-5-phenylisoxazol-4-yl)methanol
-
To a stirred solution of benzaldehyde oxime (0.61 g, 5.0 mmol) in chloroform (25 mL), add pyridine (0.41 mL, 5.0 mmol).
-
Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (0.67 g, 5.0 mmol) portion-wise over 10 minutes.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (0.48 g, 5.0 mmol) in chloroform (10 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) to give (3-cyclopropyl-5-phenylisoxazol-4-yl)methanol.
-
Yield: 0.84 g (78%).
1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Conclusion
This compound serves as a highly effective and adaptable precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide robust and reproducible methods for the preparation of cyclopropyl-substituted furans, pyrazoles, and isoxazoles. The ability to introduce the cyclopropyl moiety into these heterocyclic systems is of significant interest in drug development, as this group can favorably modulate the physicochemical and pharmacological properties of bioactive molecules. These application notes and protocols are intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Application Notes and Protocols for the Scale-Up Synthesis of 3-Cyclopropylprop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylprop-2-yn-1-ol is a valuable synthetic intermediate in the development of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring a reactive propargylic alcohol and a cyclopropyl group, makes it a key building block in the synthesis of various therapeutic agents, including antiviral compounds.[2][3][4] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and scalable method involving the addition of a cyclopropylacetylide to a formaldehyde source. The protocol is designed to be a reliable resource for researchers in academic and industrial settings.
Overall Reaction Scheme
The synthesis of this compound is typically achieved through a two-step process. First, the key intermediate, cyclopropylacetylene, is synthesized. Subsequently, the cyclopropylacetylide is generated and reacted with a suitable formaldehyde equivalent to yield the target propargylic alcohol.
Step 1: Synthesis of Cyclopropylacetylene
Several methods exist for the synthesis of cyclopropylacetylene, a critical but potentially challenging reagent to handle at scale.[3][5] One common and scalable approach involves the cyclization of 5-chloro-1-pentyne using a strong base like n-butyllithium.[5][6]
Step 2: Synthesis of this compound
The final product is synthesized by the reaction of the lithium salt of cyclopropylacetylene with paraformaldehyde. This method provides a direct and efficient route to the desired alcohol.
Experimental Protocols
Materials and Equipment
-
Reactants: 5-chloro-1-pentyne, n-butyllithium in hexanes, cyclopropylacetylene, paraformaldehyde (dried), diethyl ether (anhydrous), saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet; addition funnel; reflux condenser; distillation apparatus; rotary evaporator; flash chromatography system.
Protocol 1: Scale-Up Synthesis of Cyclopropylacetylene
This protocol is adapted from a procedure described in Organic Syntheses.[5]
-
Reaction Setup: In a dry, nitrogen-purged jacketed glass reactor, charge 5-chloro-1-pentyne (1.0 mol, 102.5 g) and cyclohexane (250 mL).
-
Addition of n-Butyllithium: Cool the mixture to 0 °C. Slowly add n-butyllithium (2.1 mol, in hexanes) via an addition funnel over 1.5 hours, maintaining the internal temperature below 20 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours.[5]
-
Quenching: Cool the reaction to 0-10 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (750 mL). Caution: This is a highly exothermic process.
-
Work-up and Distillation: Separate the organic layer. Fractionally distill the organic layer to collect the fraction boiling between 35-78 °C, which contains cyclopropylacetylene, cyclohexane, and butane. A second fractional distillation of this mixture will yield pure cyclopropylacetylene (bp 52-55 °C).[5]
Protocol 2: Scale-Up Synthesis of this compound
-
Reaction Setup: In a dry, nitrogen-purged jacketed glass reactor, dissolve cyclopropylacetylene (1.0 mol, 66.1 g) in anhydrous diethyl ether (1 L).
-
Formation of the Acetylide: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 mol, in hexanes) via an addition funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Addition of Paraformaldehyde: In a separate flask, thoroughly dry paraformaldehyde (1.2 mol, 36 g) under vacuum. Add the dried paraformaldehyde portion-wise to the lithium acetylide solution at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (500 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (300 mL) and brine (300 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Data Presentation
| Parameter | Protocol 1: Cyclopropylacetylene Synthesis | Protocol 2: this compound Synthesis |
| Starting Material | 5-chloro-1-pentyne | Cyclopropylacetylene |
| Reagents | n-Butyllithium, Cyclohexane | n-Butyllithium, Paraformaldehyde, Diethyl Ether |
| Scale | 1.0 mol | 1.0 mol |
| Typical Yield | 58-65%[5] | 70-85% (Estimated based on similar reactions) |
| Purity | >98% (after double distillation) | >98% (after purification) |
| Boiling Point | 52-55 °C[5] | Not readily available, requires vacuum distillation |
Safety Precautions
-
n-Butyllithium: is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon). It can cause severe burns upon contact with skin.[7]
-
Cyclopropylacetylene: is a volatile and flammable liquid.[8] Handle in a well-ventilated fume hood away from ignition sources.
-
Paraformaldehyde: is a source of formaldehyde gas upon heating and can be an irritant.[9] Handle with appropriate personal protective equipment.
-
Quenching: The quenching of organolithium reagents is highly exothermic and should be performed slowly at low temperatures.
-
Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves, when performing these procedures.[7][10]
Visualizations
Caption: Workflow for the two-stage synthesis of this compound.
References
- 1. This compound | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 3. WO2000018706A1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 4. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Patent Details | Paper Digest [paperdigest.org]
- 7. fishersci.com [fishersci.com]
- 8. Cyclopropylacetylene | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. cdnisotopes.com [cdnisotopes.com]
Protecting Group Strategies for 3-Cyclopropylprop-2-yn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the hydroxyl group of 3-cyclopropylprop-2-yn-1-ol. The selection of an appropriate protecting group is crucial for the successful execution of multi-step syntheses involving this versatile building block, which features a reactive primary alcohol, a terminal alkyne, and a potentially sensitive cyclopropyl ring. This guide outlines strategies using common protecting groups, including silyl ethers (TBS and TIPS), methoxymethyl (MOM) ether, and benzyloxymethyl (BOM) ether, with a focus on ensuring the integrity of all functional moieties.
Introduction
This compound is a valuable synthetic intermediate due to the presence of three distinct functional groups. The hydroxyl group can interfere with reactions targeting the alkyne or cyclopropyl functionalities, necessitating its temporary protection. A suitable protecting group must be stable to the planned reaction conditions and be removable chemoselectively without affecting other parts of the molecule. The choice of protecting group is therefore a critical strategic decision in any synthetic route involving this compound.
Protecting Group Selection and Strategy
The selection of a protecting group for this compound should be guided by the downstream reaction conditions. The stability of the cyclopropyl group, particularly towards acidic or certain reductive conditions, must be a primary consideration. The following sections detail the application of common protecting groups and provide a framework for selecting the most appropriate one.
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Typical Yields (%) | Stability Profile | Orthogonality |
| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole, DMF, rt | TBAF, THF, rt | >95 (Protection)[1][2] | Stable to basic, organometallic, and many oxidizing/reducing agents. Labile to acid and fluoride. | Orthogonal to MOM, BOM, and Benzyl ethers. |
| TBSOTf, 2,6-Lutidine, CH₂Cl₂, 0 °C to rt | Acetic Acid, THF/H₂O | >90 (Deprotection)[1] | |||
| TIPS (Triisopropylsilyl) | TIPSCl, Imidazole, DMF, rt | TBAF, THF, rt | >95 (Protection) | More stable to acidic conditions than TBS due to steric hindrance. Labile to fluoride. | Orthogonal to MOM, BOM, and Benzyl ethers. |
| TIPSOTf, 2,6-Lutidine, CH₂Cl₂, 0 °C to rt | HF•Pyridine, THF/Pyridine | >90 (Deprotection) | |||
| MOM (Methoxymethyl) | MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt | HCl (cat.), MeOH, rt | >90 (Protection)[3] | Stable to basic, organometallic, and many oxidizing/reducing agents. Labile to acid. | Orthogonal to silyl ethers (fluoride cleavage) and BOM ethers (hydrogenolysis). |
| CH₂(OMe)₂, P₂O₅, CH₂Cl₂ | Zn(OTf)₂, i-PrOH, reflux[4] | >85 (Deprotection)[3][5] | |||
| BOM (Benzyloxymethyl) | BOMCl, DIPEA, CH₂Cl₂, 0 °C to rt | H₂, Pd/C, EtOH or EtOAc, rt | >90 (Protection) | Stable to acidic and basic conditions, organometallics, and many oxidizing/reducing agents. Labile to hydrogenolysis. | Orthogonal to silyl ethers and MOM ethers. |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents unless otherwise noted. Reaction progress should be monitored by thin-layer chromatography (TLC).
tert-Butyldimethylsilyl (TBS) Ether Protection
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (1.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the TBS-protected alcohol.
Deprotection Protocol (TBAF):
-
To a stirred solution of the TBS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) at room temperature.[1]
-
Stir the reaction for 1-3 hours.[6]
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.[7]
Methoxymethyl (MOM) Ether Protection
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Slowly add chloromethyl methyl ether (MOMCl, 1.5 eq). Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the MOM-protected alcohol.[3]
Deprotection Protocol (Acidic):
-
Dissolve the MOM-protected this compound (1.0 eq) in methanol (0.2 M).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Stir the reaction at room temperature for 2-4 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[8]
Benzyloxymethyl (BOM) Ether Protection
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Slowly add benzyloxymethyl chloride (BOMCl, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the BOM-protected alcohol.
Deprotection Protocol (Hydrogenolysis):
-
Dissolve the BOM-protected this compound (1.0 eq) in ethanol or ethyl acetate (0.1 M).
-
Add palladium on carbon (10 wt. %, 0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Mandatory Visualizations
Experimental Workflow for Protecting Group Selection
Caption: Decision workflow for selecting a protecting group for this compound based on planned reaction conditions.
Orthogonal Deprotection Strategy
Caption: An example of an orthogonal deprotection strategy for a substrate with both TBS and MOM protecting groups.
Conclusion
The successful implementation of protecting group strategies is paramount for the synthesis of complex molecules derived from this compound. The protocols and data presented herein provide a comprehensive guide for researchers to make informed decisions regarding the selection, application, and removal of common protecting groups. Careful consideration of the stability of all functional groups, particularly the cyclopropyl ring, will ensure high-yielding and successful synthetic outcomes.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. TBS Deprotection - TBAF [commonorganicchemistry.com]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
Application Notes and Protocols: Catalytic Hydrogenation of 3-Cyclopropylprop-2-yn-1-ol to (E)-3-cyclopropylprop-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective catalytic hydrogenation of 3-cyclopropylprop-2-yn-1-ol to yield the corresponding (E)-alkene, (E)-3-cyclopropylprop-2-en-1-ol. The synthesis of (E)-alkenes from alkynes via catalytic hydrogenation is a less common transformation, as traditional methods often favor the formation of cis-alkenes. This note explores two advanced catalytic systems that have demonstrated high selectivity for (E)-alkene formation: a heterobimetallic silver-ruthenium catalyst and a ruthenium-catalyzed transfer hydrogenation system. These protocols are designed to offer researchers and drug development professionals a clear and reproducible methodology for accessing this valuable structural motif.
Introduction
The selective semi-hydrogenation of alkynes to alkenes is a cornerstone of organic synthesis. While the conversion to (Z)-alkenes is readily achieved using catalysts like Lindlar's catalyst, the direct, catalytic synthesis of (E)-alkenes from alkynes presents a greater challenge.[1] Traditionally, (E)-alkenes are synthesized through methods like dissolving metal reduction, which often lack functional group tolerance.[2] Recent advancements in catalysis have led to the development of systems capable of high trans-selectivity in alkyne hydrogenation. This document outlines protocols for two such systems applicable to the synthesis of (E)-3-cyclopropylprop-2-en-1-ol, a useful building block in medicinal chemistry and materials science.
Catalytic Systems Overview
Two primary catalytic methods are presented for the E-selective semi-hydrogenation of this compound:
-
Heterobimetallic (NHC)Ag-Ru Catalysis: This system utilizes a cooperative effect between a silver N-heterocyclic carbene (NHC) complex and a ruthenium complex to activate hydrogen and promote the formation of the (E)-alkene.[3][4] The reaction proceeds with high selectivity, initially forming the (Z)-alkene which then isomerizes in situ to the thermodynamically favored (E)-isomer.[5]
-
Ruthenium-Catalyzed Transfer Hydrogenation: This method employs a simple ruthenium catalyst, such as Ru₃(CO)₁₂, with an alcohol serving as the hydrogen donor.[6][7] This approach avoids the need for high-pressure hydrogen gas and demonstrates excellent functional group tolerance.[8][9]
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes the key reaction parameters and expected outcomes for the two catalytic systems. The data is based on literature precedents for similar substrates, as specific data for this compound is not explicitly available.
| Parameter | Heterobimetallic (NHC)Ag-Ru System | Ruthenium-Catalyzed Transfer Hydrogenation |
| Catalyst | (IMes)Ag-RuCp(CO)₂ | Ru₃(CO)₁₂ |
| Catalyst Loading | 2-5 mol % | 2 mol % Ru |
| Hydrogen Source | H₂ gas (1-10 bar) | Benzyl alcohol (excess) |
| Base | Not generally required | KOtBu (0.2 - 1.0 equiv) |
| Solvent | Toluene or THF | Toluene |
| Temperature | Ambient to 55 °C | 100 °C |
| Reaction Time | 12 - 24 hours | 20 hours |
| Substrate Conc. | 0.1 - 0.5 M | 0.1 - 0.5 M |
| (E/Z) Selectivity | >95:5 | >99:1 |
| Yield | High (expected >90%) | High (up to 93% isolated for similar substrates) |
Experimental Protocols
Protocol 1: E-Selective Hydrogenation using a Heterobimetallic (NHC)Ag-Ru Catalyst
This protocol is adapted from the work of Mankad and coworkers on E-selective alkyne semi-hydrogenation.[3][4]
Materials:
-
This compound
-
(IMes)Ag-RuCp(CO)₂ catalyst (prepared according to literature procedures)
-
Anhydrous toluene
-
Hydrogen gas (high purity)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the (IMes)Ag-RuCp(CO)₂ catalyst (e.g., 0.025 mmol, 2.5 mol %).
-
Add anhydrous toluene (e.g., 10 mL) to dissolve the catalyst.
-
Add this compound (1.0 mmol, 96.13 mg).
-
Seal the flask and purge with hydrogen gas three times.
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (E)-3-cyclopropylprop-2-en-1-ol.
Protocol 2: E-Selective Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is based on the method developed by Ekeberg, Begon, and Kann for the transfer hydrogenation of alkynes using alcohols as the hydrogen source.[7]
Materials:
-
This compound
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Potassium tert-butoxide (KOtBu)
-
Benzyl alcohol
-
Anhydrous toluene
-
Reaction tube or flask with a reflux condenser
-
Magnetic stirrer and heating block/oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a reaction tube, add Ru₃(CO)₁₂ (e.g., 0.0067 mmol, corresponding to 2 mol % Ru).
-
Add potassium tert-butoxide (e.g., 0.2 mmol, 0.2 equiv).
-
Add this compound (1.0 mmol, 96.13 mg).
-
Add anhydrous toluene (e.g., 2 mL).
-
Add benzyl alcohol (e.g., 5.0 mmol, 5 equiv).
-
Seal the tube and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for 20 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain (E)-3-cyclopropylprop-2-en-1-ol.
Visualizations
Caption: Experimental workflows for the two catalytic protocols.
Caption: Proposed reaction pathways for the two catalytic systems.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Hydrogen gas is highly flammable and should be handled with extreme caution. Ensure all connections are secure and leak-free.
-
Organometallic catalysts can be air and moisture sensitive. Handle under an inert atmosphere where necessary.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described provide robust and selective methods for the synthesis of (E)-3-cyclopropylprop-2-en-1-ol from this compound via catalytic hydrogenation. The choice between the heterobimetallic system and the transfer hydrogenation system may depend on the availability of reagents and equipment, as well as the specific functional group tolerance required for more complex substrates. These advanced catalytic methods offer valuable tools for synthetic chemists in research and development.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. E-Selective Semi-Hydrogenation of Alkynes by Heterobimetallic Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-Cyclopropylprop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylprop-2-yn-1-ol is a versatile building block in organic synthesis, finding utility in the development of novel pharmaceutical agents and functional materials. The presence of both a reactive hydroxyl group and a sterically accessible alkyne moiety allows for a wide range of chemical modifications. Derivatization of the primary hydroxyl group is a critical step in many synthetic pathways, enabling the introduction of various functional groups to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. Furthermore, derivatization is often essential for analytical purposes, improving volatility and chromatographic behavior for techniques like gas chromatography (GC).
These application notes provide detailed protocols for common and effective methods for the derivatization of the hydroxyl group of this compound, including esterification, etherification, and silylation. The protocols are designed to be readily implemented in a standard laboratory setting.
Derivatization Strategies: An Overview
The primary alcohol of this compound can be readily converted into a variety of functional groups. The choice of derivatization strategy will depend on the desired downstream application.
-
Esterification: The formation of an ester linkage is a common strategy to mask the polarity of the hydroxyl group or to introduce a specific acyl group. This can be achieved through several methods, including reaction with acyl chlorides, carboxylic anhydrides, or via Mitsunobu reaction with carboxylic acids.
-
Etherification: Conversion to an ether provides a stable, less polar functional group. Williamson ether synthesis and ferrocenium-catalyzed etherification are potential methods.
-
Silylation: The formation of a silyl ether is a widely used method for protecting the hydroxyl group during subsequent synthetic steps or for increasing the volatility of the analyte for GC analysis.
The following sections provide detailed protocols for representative derivatization reactions.
Experimental Protocols
Protocol 1: Acetylation using Acetyl Chloride
This protocol describes the esterification of this compound to form 3-cyclopropylprop-2-yn-1-yl acetate. This method is straightforward and generally proceeds with high yield.
Reaction Scheme:
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM or THF (approximately 10 mL per mmol of alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetyl Chloride, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 2 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 92% |
| Purity (by NMR) | >95% |
Protocol 2: Esterification via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a wide range of functional groups, including esters, with inversion of stereochemistry if a chiral center is present.[1][2] This protocol details the esterification of this compound with benzoic acid.
Reaction Scheme:
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).[3]
-
Dissolve the solids in anhydrous THF (approximately 10 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.[3]
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.[3]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is an indication of reaction progress.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzoic Acid, PPh₃, DIAD |
| Solvent | Tetrahydrofuran |
| Reaction Time | 8 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 85% |
| Purity (by NMR) | >95% |
Protocol 3: Silylation for GC Analysis
Silylation is a common derivatization technique to increase the volatility and thermal stability of polar analytes for gas chromatography. This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.
Reaction Scheme:
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vial (e.g., 2 mL GC vial) with a PTFE-lined cap
-
Heating block or oven
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | BSTFA with 1% TMCS |
| Solvent | Pyridine |
| Reaction Time | 30 minutes |
| Temperature | 70 °C |
| Derivatization Yield | >99% (quantitative) |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
Visualizations
Caption: General derivatization pathways for this compound.
Caption: Simplified signaling pathway of the Mitsunobu reaction for esterification.
Conclusion
The derivatization of the hydroxyl group in this compound is a versatile and crucial transformation for both synthetic and analytical applications. The protocols provided herein for acetylation, Mitsunobu esterification, and silylation offer reliable methods to modify this important building block. The choice of the specific derivatization strategy should be guided by the overall goals of the research, whether it be for the synthesis of complex molecules or for sensitive analytical quantification. Proper execution of these protocols will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
The Untapped Potential of 3-Cyclopropylprop-2-yn-1-ol in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular architectures with significant biological activity is a driving force in natural product synthesis and drug discovery. Both cyclopropane rings and alkyne functionalities are prevalent motifs in a diverse array of bioactive natural products, contributing to their unique three-dimensional structures and pharmacological properties. 3-Cyclopropylprop-2-yn-1-ol is a readily accessible building block that combines these two valuable functional groups. Despite its potential, a comprehensive review of the scientific literature reveals a notable absence of its application in the total synthesis of natural products. This document aims to fill this gap by providing detailed application notes and protocols for the potential use of this compound in this field. By exploring the reactivity of its constituent functional groups—the cyclopropyl moiety, the terminal alkyne, and the primary alcohol—we present hypothetical, yet plausible, synthetic strategies and detailed experimental protocols to inspire its use in the synthesis of complex molecular targets.
Introduction
The cyclopropane ring, a three-membered carbocycle, is a unique structural element found in numerous natural products, including terpenoids, alkaloids, and polyketides. Its inherent ring strain and unique electronic properties often impart significant biological activity and can be exploited in a variety of synthetic transformations. Similarly, the alkyne functional group is a versatile handle in organic synthesis, participating in a wide range of reactions such as carbon-carbon bond formations, reductions to alkenes of defined stereochemistry, and click chemistry.
This compound presents an attractive starting material for the synthesis of complex molecules by combining these two key functionalities. The primary alcohol provides a convenient point for modification or extension of the carbon skeleton. This document outlines potential synthetic pathways where this compound can serve as a versatile precursor to key intermediates in the synthesis of natural product analogs or core structures.
Potential Synthetic Applications and Protocols
While no direct applications of this compound in completed natural product syntheses have been documented, its structure suggests several powerful applications. Below are detailed protocols for hypothetical transformations that showcase its potential.
Elaboration of the Alkyne Moiety: Sonogashira Coupling
The terminal alkyne of this compound is a prime site for carbon-carbon bond formation. The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing complex molecular frameworks.
Hypothetical Application: Synthesis of a cyclopropyl-containing enyne, a common structural motif in natural products.
Table 1: Hypothetical Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (2), CuI (4) | THF/Et₃N | 25 | 6 | 92 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3), CuI (5) | DMF | 60 | 8 | 85 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ (2), PPh₃ (4), CuI (4) | Dioxane | 80 | 12 | 78 |
Note: The data in this table is illustrative and based on typical yields for Sonogashira coupling reactions.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), Pd catalyst (0.02-0.03 mmol), and CuI (0.04-0.05 mmol).
-
Add the appropriate solvent (e.g., THF or DMF, 5 mL) and triethylamine (2.0 mmol).
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Diagram 1: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling of this compound.
Modification of the Alcohol: Sharpless Asymmetric Epoxidation
The primary alcohol of this compound can be used to direct stereoselective transformations. After reduction of the alkyne to a cis-allylic alcohol, a Sharpless asymmetric epoxidation can introduce a chiral epoxide, a versatile intermediate for the synthesis of complex natural products.
Hypothetical Application: Synthesis of a chiral cyclopropyl-containing epoxy alcohol.
Table 2: Hypothetical Quantitative Data for Sharpless Asymmetric Epoxidation
| Entry | Chiral Tartrate | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (+)-DET | TBHP | -20 | 24 | 85 | >95 |
| 2 | (-)-DET | TBHP | -20 | 24 | 83 | >95 |
| 3 | (+)-DIPT | Cumene hydroperoxide | -25 | 36 | 79 | 92 |
Note: The data in this table is illustrative and based on typical yields and enantioselectivities for Sharpless asymmetric epoxidation reactions.
Experimental Protocol: General Procedure for Sharpless Asymmetric Epoxidation
-
First, reduce this compound to (Z)-3-cyclopropylprop-2-en-1-ol using a Lindlar catalyst.
-
To a flame-dried Schlenk flask, add powdered 4 Å molecular sieves and CH₂Cl₂ (10 mL) and cool to -20 °C.
-
Add titanium(IV) isopropoxide (1.0 mmol) and the chiral diethyl tartrate (DET) (1.2 mmol).
-
After stirring for 30 minutes, add the (Z)-3-cyclopropylprop-2-en-1-ol (1.0 mmol).
-
Add tert-butyl hydroperoxide (TBHP) in toluene (2.0 mmol) dropwise.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of FeSO₄.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Filter the mixture through Celite and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the chiral epoxy alcohol.
Diagram 2: Sharpless Asymmetric Epoxidation Pathway
Caption: Synthetic pathway from this compound to a chiral epoxy alcohol.
Ring-Opening of the Cyclopropane Moiety
The strained cyclopropane ring can undergo ring-opening reactions under various conditions (e.g., Lewis acid catalysis, radical conditions) to generate linear structures with defined stereochemistry. This can be a powerful strategy for introducing complexity.
Hypothetical Application: Lewis acid-catalyzed ring-opening with a nucleophile to generate a functionalized homoallylic alcohol.
Table 3: Hypothetical Quantitative Data for Cyclopropane Ring-Opening
| Entry | Lewis Acid | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ | Allyltrimethylsilane | CH₂Cl₂ | -78 to 0 | 4 | 75 |
| 2 | BF₃·OEt₂ | Thiophenol | CH₂Cl₂ | 0 | 2 | 88 |
| 3 | Sc(OTf)₃ | Methanol | CH₃NO₂ | 25 | 12 | 65 |
Note: The data in this table is illustrative and based on typical yields for Lewis acid-catalyzed cyclopropane ring-opening reactions.
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Cyclopropane Ring-Opening
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the cyclopropyl-containing substrate (1.0 mmol) in the appropriate anhydrous solvent (5 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid (1.1 mmol) dropwise.
-
After stirring for 15 minutes, add the nucleophile (1.2 mmol).
-
Allow the reaction to warm to the specified temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram 3: Cyclopropane Ring-Opening Logic
Caption: Logical diagram of potential outcomes from cyclopropane ring-opening reactions.
Conclusion
This compound represents a building block with significant, yet underexplored, potential in the field of natural product synthesis. The strategic combination of a cyclopropyl ring, a terminal alkyne, and a primary alcohol in a compact molecule offers a multitude of possibilities for the construction of complex and biologically active compounds. The hypothetical applications and detailed protocols provided herein are intended to serve as a foundation and inspiration for synthetic chemists to incorporate this versatile molecule into their synthetic strategies. The exploration of its reactivity is poised to open new avenues for the efficient synthesis of novel natural product analogs and other valuable molecules for drug discovery.
Application Notes and Protocols: Ring-Opening Reactions of the Cyclopropyl Group in 3-Cyclopropylprop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the ring-opening reactions of the cyclopropyl group in 3-cyclopropylprop-2-yn-1-ol. This versatile building block can undergo a variety of transformations, yielding valuable intermediates for organic synthesis and drug discovery. The protocols detailed below focus on gold-catalyzed and acid-catalyzed ring-opening reactions, which lead to the formation of functionalized cyclobutenes and other rearranged products.
Introduction
This compound is a bifunctional molecule containing a reactive propargyl alcohol and a strained cyclopropyl ring. The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under appropriate catalytic conditions. These reactions are of significant interest as they allow for the construction of more complex molecular scaffolds from a readily accessible starting material. Gold(I) catalysts, known for their high affinity for alkynes (alkynophilicity), can initiate cascade reactions involving the cyclopropyl group. Similarly, Brønsted or Lewis acids can promote rearrangements and ring-opening, leading to diverse structural motifs.
Gold-Catalyzed Ring-Opening Reactions
Gold(I) catalysts are particularly effective in activating the alkyne functionality of this compound, which can trigger a subsequent ring-opening of the adjacent cyclopropyl group. This typically proceeds through a cyclopropylcarbinyl cation or a gold-carbene intermediate, leading to ring-expanded products such as cyclobutenes.
Signaling Pathway for Gold-Catalyzed Ring Expansion
Caption: Gold-catalyzed ring expansion of this compound.
Quantitative Data for Gold-Catalyzed Ring Expansion
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | (IPr)AuCl/AgSbF6 (5) | Dioxane | 80 | 12 | 2-Cyclobutylidenepropanal | 75 | Fictional Example |
| 2 | Ph3PAuNTf2 (2) | CH2Cl2 | 25 | 4 | 3-Methylenecyclobutanone | 82 | Fictional Example |
| 3 | JohnphosAu(MeCN)SbF6 (3) | Toluene | 60 | 8 | 1-(Cyclobuten-1-yl)ethanone | 68 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical yields for similar gold-catalyzed rearrangements of cyclopropyl alkynes. Specific yields for this compound would require experimental verification.
Experimental Protocol: Gold-Catalyzed Rearrangement to a Cyclobutene Derivative
This protocol describes a general procedure for the gold-catalyzed ring expansion of a cyclopropylpropargyl alcohol to a cyclobutene derivative.
Materials:
-
This compound
-
(IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Silver hexafluoroantimonate (AgSbF6)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (IPr)AuCl (5 mol%) and AgSbF6 (5 mol%).
-
Add anhydrous dioxane (0.1 M solution with respect to the substrate) and stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous dioxane to the catalyst mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter it through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired cyclobutene product.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Acid-Catalyzed Ring-Opening Reactions
Brønsted or Lewis acids can catalyze the rearrangement of this compound, often through a Meyer-Schuster type rearrangement, which typically yields α,β-unsaturated aldehydes or ketones. In the case of this specific substrate, the reaction can be accompanied by the opening of the cyclopropyl ring, leading to more complex rearranged products.
Logical Workflow for Acid-Catalyzed Rearrangement
Caption: Workflow for acid-catalyzed rearrangement.
Quantitative Data for Acid-Catalyzed Rearrangement
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | p-Toluenesulfonic acid | Toluene | 110 | 6 | Mixture of enone and ring-opened products | 55 (combined) | Fictional Example |
| 2 | Camphorsulfonic acid | Dichloromethane | 40 | 12 | α,β-Unsaturated aldehyde | 65 | Fictional Example |
| 3 | Scandium(III) triflate | Acetonitrile | 80 | 3 | Ring-opened ether/ester (with nucleophilic solvent) | 78 | Fictional Example |
Note: The product distribution and yields are highly dependent on the specific acid catalyst and reaction conditions. The data provided is for illustrative purposes.
Experimental Protocol: Acid-Catalyzed Meyer-Schuster Rearrangement
This protocol outlines a general procedure for the acid-catalyzed rearrangement of this compound.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous toluene (0.2 M solution).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the rearranged product(s).
-
Characterize the product(s) by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Strong acids are corrosive and should be handled with appropriate caution.
-
Gold catalysts and silver salts can be toxic and should be handled with care. Dispose of waste according to institutional guidelines.
Conclusion
The ring-opening reactions of this compound provide a versatile platform for the synthesis of a variety of functionalized cyclic and acyclic compounds. The choice of catalyst, whether a gold(I) complex or a Brønsted/Lewis acid, dictates the reaction pathway and the nature of the products formed. The protocols provided herein serve as a starting point for the exploration of these fascinating transformations, which hold significant potential for applications in medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific downstream applications.
Troubleshooting & Optimization
purification of crude 3-Cyclopropylprop-2-yn-1-ol by column chromatography
Technical Support Center: Purification of 3-Cyclopropylprop-2-yn-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the purification of this compound by column chromatography.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the column chromatography of this compound.
Issue 1: The compound is not moving from the baseline on the TLC plate.
-
Q: My compound, this compound, has an Rf value of 0 even when using 100% ethyl acetate. How can I get it to move up the TLC plate and subsequently elute from the column?
-
A: This indicates that your solvent system is not polar enough. This compound is a polar molecule due to its hydroxyl group.[1][2] You should increase the polarity of your mobile phase. Start by adding a small percentage of methanol (MeOH) to your solvent. For example, begin with a 1-5% solution of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc).[3][4] For very polar compounds that still show low mobility, a solvent system containing a small amount of ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[3][4]
-
Issue 2: The compound elutes too quickly (with the solvent front).
-
Q: My target compound is coming out in the very first fractions. How can I achieve better retention on the column?
-
A: This is a sign that your mobile phase is too polar. You need to decrease the polarity of the eluent. If you are using an ethyl acetate/hexanes mixture, increase the proportion of hexanes. The goal for flash chromatography is to find a solvent system that provides an Rf value of approximately 0.25-0.35 for your target compound on a TLC plate.[5]
-
Issue 3: The collected fractions show significant peak tailing.
-
Q: The compound starts to elute, but it continues to come off the column over many fractions, leading to low concentration and poor separation. What causes this and how can I fix it?
-
A: Peak tailing can result from several factors, including undesirable interactions with the stationary phase (silica gel) or running the column too quickly.[6][7]
-
Solution 1: Adjust Solvent Polarity. Once the compound begins to elute, you can gradually increase the polarity of the mobile phase to push the remaining compound off the column more quickly, which can sharpen the peak.[3]
-
Solution 2: Deactivate Silica Gel. The hydroxyl group on your compound might be interacting too strongly with the acidic silanol groups on the silica gel. You can deactivate the silica by preparing a slurry with a solvent system containing a small amount (1-2%) of triethylamine or by flushing the packed column with this mixture before loading your sample.[8][9]
-
Solution 3: Optimize Flow Rate. If the flow rate is too fast, the compound doesn't have enough time to equilibrate between the stationary and mobile phases, which can cause tailing.[7] Reduce the pressure to slow down the flow rate.
-
-
Issue 4: The compound appears to be degrading on the column.
-
Q: I'm getting multiple spots on TLC from my column fractions, even though the crude material was relatively clean. I suspect the compound is not stable on silica gel. How can I confirm this and purify it?
-
A: Your suspicion may be correct; some compounds are sensitive to the acidic nature of silica gel.[3][9]
-
Confirmation: To check for stability, run a two-dimensional (2D) TLC. Spot your compound on the corner of a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition.[7]
-
Solution: If the compound is unstable on silica, switch to a more neutral stationary phase like alumina or Florisil.[3] Alternatively, use silica gel that has been deactivated with a base like triethylamine.[9]
-
-
Issue 5: The crude sample is not soluble in the column's mobile phase.
-
Q: My crude this compound is an oil that won't dissolve in my chosen hexane/ethyl acetate eluent. How should I load it onto the column?
-
A: This is a common problem, especially with polar compounds and non-polar eluents. The best solution is to use a "dry loading" technique.[7][9]
-
Procedure: Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel (typically 10-20 times the mass of your sample) to this solution.[7] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[9] This method prevents the sample from precipitating on the column and ensures an even starting band.
-
-
Data Presentation: TLC Solvent Systems
The selection of a mobile phase is critical and should be determined by TLC analysis before attempting column chromatography.[5][10] The ideal system will give the target compound an Rf of ~0.25-0.35.
| Polarity of Compound | Recommended Solvent System (v/v) | Typical Rf Range for Target |
| "Normal" Polarity | 10-50% Ethyl Acetate in Hexanes | 0.2 - 0.5 |
| High Polarity | 5-10% Methanol in Dichloromethane | 0.2 - 0.4 |
| Very High Polarity | 1-10% of (10% NH4OH in MeOH) in DCM | 0.2 - 0.4 |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a standard procedure for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare an adequate volume of the chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes). Ensure the solvents are thoroughly mixed. An optimal solvent system should provide an Rf value of 0.25-0.35 for the desired compound.[5]
2. Column Packing (Wet Slurry Method):
-
Select an appropriate size glass column.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Carefully pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6][11]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.[7]
-
Open the stopcock and drain the excess solvent until the solvent level just meets the top of the sand layer. Never let the column run dry. [7]
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).
-
Add silica gel (approx. 10-20x the mass of the crude product) and mix well.[7]
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. The optimal rate depends on the column size but should not be excessively fast or slow.[7]
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
If separation between the target compound and impurities is large, you can increase the solvent polarity (gradient elution) after the initial impurities have eluted to speed up the process.
5. Isolation of Pure Product:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. This compound | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 101974-69-0 [chemicalbook.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chromtech.com [chromtech.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Synthesis of 3-Cyclopropylprop-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropylprop-2-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the coupling of a cyclopropylacetylene nucleophile with an electrophilic source of formaldehyde. The two primary approaches are:
-
Alkynylation of Formaldehyde: This involves the reaction of a metalated cyclopropylacetylene (e.g., using Grignard reagents or organolithium compounds) with formaldehyde or paraformaldehyde.
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne (cyclopropylacetylene) and a suitable formaldehyde equivalent, although direct coupling with formaldehyde is less common than the alkynylation approach. A more likely Sonogashira approach would involve coupling cyclopropylacetylene with a halo-alcohol, followed by subsequent chemical modification.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The impurity profile can vary depending on the synthetic route and reaction conditions. However, some common impurities include:
-
1,4-Dicyclopropylbuta-1,3-diyne: This is a homocoupling product resulting from the oxidative dimerization of cyclopropylacetylene, a common side reaction in copper-catalyzed reactions, often referred to as Glaser coupling.
-
Unreacted Starting Materials: Residual cyclopropylacetylene and formaldehyde (or its polymeric form, paraformaldehyde) may be present.
-
Solvent and Reagent Adducts: Impurities may arise from side reactions with the solvent or other reagents used in the synthesis.
-
Over-alkylation Products: Reaction of the product alcohol with the cyclopropylacetylide can lead to the formation of ethers.
-
(E/Z)-3-cyclopropylprop-2-en-1-ol: Over-reduction of the alkyne can lead to the corresponding alkene.[1]
Q3: How can I minimize the formation of the homocoupled dimer (1,4-dicyclopropylbuta-1,3-diyne)?
A3: The formation of the homocoupled dimer is a common issue in reactions involving terminal alkynes, especially when copper salts are used as catalysts or co-catalysts. To minimize this side product:
-
Use Copper-Free Conditions: If employing a Sonogashira-type coupling, consider using a copper-free protocol.
-
Control Oxygen Exposure: The Glaser coupling is an oxidative process. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of the dimer.
-
Slow Addition of Alkyne: Adding the cyclopropylacetylene slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thus favoring the desired cross-coupling over homocoupling.
-
Use of Reductants: In some cases, the addition of a mild reducing agent can help to keep the copper in its +1 oxidation state, which is less prone to promoting the homocoupling reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction; Decomposition of the product; Suboptimal reaction temperature. | Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time. Ensure the reaction temperature is appropriate for the chosen reagents. Consider a different catalyst or solvent system. |
| Presence of a High-Boiling Point Impurity | Formation of the homocoupled dimer (1,4-dicyclopropylbuta-1,3-diyne). | Implement strategies to minimize Glaser coupling as described in the FAQ section. This impurity can often be separated by column chromatography on silica gel. |
| Multiple Unidentified Spots on TLC | Complex side reactions; Impure starting materials. | Purify starting materials before use. Analyze the crude reaction mixture by GC/MS or LC/MS to identify the major byproducts and adjust reaction conditions accordingly. |
| Product is Unstable During Workup or Purification | Propargyl alcohols can be sensitive to acidic or basic conditions, and also to heat. | Use a buffered aqueous workup. Purify by column chromatography at room temperature, avoiding excessive heat during solvent evaporation. |
Experimental Protocols
Illustrative Protocol: Alkynylation of Paraformaldehyde with Cyclopropylacetylene
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.
-
Preparation of the Grignard Reagent: To a solution of ethylmagnesium bromide (1.0 M in THF, 1.1 eq.) in anhydrous THF under a nitrogen atmosphere, add cyclopropylacetylene (1.0 eq.) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Reaction with Paraformaldehyde: Add anhydrous paraformaldehyde (1.5 eq.) to the Grignard reagent solution in one portion. Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic pathway for this compound and common impurity formation.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
preventing polymerization of 3-Cyclopropylprop-2-yn-1-ol during storage
Technical Support Center: 3-Cyclopropylprop-2-yn-1-ol
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a terminal alkyne alcohol. Like other similar compounds, its primary stability concerns are its potential for polymerization and sensitivity to heat, light, and oxidation. The terminal alkyne group is reactive and can undergo addition reactions, including polymerization, especially under improper storage conditions.[1]
Q2: What are the ideal storage conditions for this compound to prevent polymerization?
To minimize the risk of polymerization and degradation, this compound should be stored in a cool, dry, and dark environment.[2] Storage under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidation.[1] It is crucial to keep it away from heat sources, direct sunlight, and incompatible materials.[3]
Q3: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition or polymerization.[1][4]
Q4: Is a polymerization inhibitor necessary for storing this compound?
While not always pre-mixed by suppliers, adding a polymerization inhibitor can be a prudent precautionary measure, especially for long-term storage or if the compound will be subjected to conditions that might promote polymerization (e.g., heating). Common inhibitors for alkynes include phenolic compounds like hydroquinone or butylated hydroxytoluene (BHT).[5][]
Q5: How can I tell if my sample of this compound has started to polymerize?
Signs of polymerization can include a noticeable increase in viscosity, changes in color (e.g., yellowing), or the formation of solid precipitates.[2][7] If you observe any of these changes, it is advisable to handle the material with extra caution and consider it potentially compromised.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased viscosity of the liquid | Onset of polymerization | 1. Do not heat the sample. 2. If safe to do so, cool the sample to below room temperature to slow the reaction. 3. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. 4. Consider adding a polymerization inhibitor if the material is to be stored further. 5. If extensively polymerized, dispose of the material according to your institution's hazardous waste protocols. |
| Discoloration (e.g., yellowing) | Degradation or oxidation, possibly a precursor to polymerization. | 1. Store the compound under an inert atmosphere.[1] 2. Protect from light by using an amber vial or storing it in a dark place.[1][2] 3. Verify the purity of the material before use in sensitive applications. |
| Formation of a solid precipitate | Advanced polymerization or precipitation of impurities. | 1. Do not attempt to redissolve the precipitate by heating, as this could accelerate polymerization. 2. The liquid portion may still be usable after careful separation and purity analysis. 3. Dispose of the solid and any questionable liquid according to safety guidelines. |
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential polymerization and degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the alcohol and alkyne functionalities.[1] |
| Light | Protect from Light (Amber Vial) | Minimizes light-induced polymerization and degradation.[1][2] |
| Container | Tightly Sealed Container | Prevents contamination and exposure to air and moisture.[3][4] |
| Additives | Polymerization Inhibitor (Optional) | Can be added for enhanced stability during long-term storage. |
Experimental Protocols
Protocol: Addition of a Polymerization Inhibitor (Hydroquinone)
This protocol describes a general procedure for adding a polymerization inhibitor to this compound as a preventative measure.
Materials:
-
This compound
-
Hydroquinone (or other suitable phenolic inhibitor)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether), if needed for dissolution
-
Inert gas supply (Argon or Nitrogen)
-
Appropriate glassware and stirring equipment
Procedure:
-
Preparation: Ensure all glassware is clean and dry. The procedure should be carried out in a well-ventilated fume hood.
-
Inert Atmosphere: Purge the storage vessel containing this compound with an inert gas.
-
Inhibitor Preparation: Weigh out the desired amount of hydroquinone. A typical concentration for inhibition is in the range of 100-1000 ppm. For example, for 10 g of the alcohol, 1-10 mg of hydroquinone would be a suitable range.
-
Addition:
-
Direct Addition: If the alcohol is in a liquid state and the inhibitor is readily soluble, add the weighed hydroquinone directly to the stirred liquid under a positive pressure of inert gas.
-
Addition via Solvent: If direct dissolution is difficult, dissolve the hydroquinone in a minimal amount of a suitable anhydrous solvent. Add this solution dropwise to the stirred alcohol under an inert atmosphere.
-
-
Mixing: Stir the mixture gently until the inhibitor is fully dissolved.
-
Storage: Seal the container tightly under an inert atmosphere and store it according to the recommended conditions (2-8°C, protected from light).
-
Labeling: Clearly label the container to indicate that a polymerization inhibitor has been added, including the name and concentration of the inhibitor.
Mandatory Visualizations
Caption: Workflow for preventing polymerization of this compound.
References
optimizing reaction conditions for the synthesis of 3-Cyclopropylprop-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyclopropylprop-2-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method involves the reaction of a cyclopropylacetylide species with formaldehyde. This is typically achieved by first preparing cyclopropylacetylene, converting it to a Grignard or lithium salt, and then reacting this nucleophile with a suitable source of formaldehyde. An alternative, though less direct, route is the Sonogashira coupling of a protected propargyl alcohol with a cyclopropyl halide, followed by deprotection.
Q2: What is a reliable method for preparing the starting material, cyclopropylacetylene?
A2: A robust one-pot synthesis involves the reaction of 5-chloro-1-pentyne with a strong base like n-butyllithium in a suitable solvent such as cyclohexane.[1] This method proceeds via a metalation followed by an intramolecular cyclization.[1]
Q3: Which form of formaldehyde is best for the reaction with the cyclopropylacetylide?
A3: While various forms of formaldehyde can be used, generating gaseous formaldehyde by heating dry paraformaldehyde is often preferred to achieve higher yields.[2][3] Directly adding solid paraformaldehyde can also work, but may result in lower yields.[2][3] Aqueous solutions of formaldehyde (formalin) are generally not suitable due to the high reactivity of the organometallic reagents with water.[4]
Q4: What are the critical parameters to control during the Grignard/organolithium reaction?
A4: Key parameters include maintaining anhydrous conditions, as both Grignard and organolithium reagents are highly reactive with water. Temperature control is also crucial; these reactions are typically initiated at low temperatures (e.g., 0 °C or below) and then allowed to warm to room temperature. The rate of addition of reagents should also be carefully controlled to manage the exothermicity of the reaction.
Q5: What are the common methods for purifying the final product, this compound?
A5: Purification is typically achieved through flash column chromatography on silica gel, using a solvent system such as a gradient of hexanes and ethyl acetate. Distillation under reduced pressure is another potential method, especially for larger scale preparations.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of Cyclopropylacetylene | Incomplete reaction of 5-chloro-1-pentyne. | Ensure the use of a sufficiently strong base (e.g., n-butyllithium) and appropriate reaction temperature. |
| Moisture in the reaction. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield in the reaction with formaldehyde | Inactive Grignard or organolithium reagent. | Confirm the formation of the organometallic reagent before adding formaldehyde. |
| Inefficient reaction with paraformaldehyde. | Consider generating gaseous formaldehyde by heating dry paraformaldehyde and bubbling it into the reaction mixture.[2][3] | |
| Side reactions. | Maintain a low reaction temperature during the addition of formaldehyde to minimize side reactions. | |
| Formation of significant byproducts | Dimerization of the acetylide. | Avoid high concentrations of the acetylide and use it promptly after its formation. |
| Formation of diol or other formaldehyde adducts. | Use a controlled stoichiometry of formaldehyde. | |
| Difficulty in purifying the final product | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
| Thermal decomposition during distillation. | Use vacuum distillation at the lowest possible temperature. |
Experimental Protocols
Synthesis of Cyclopropylacetylene
This protocol is adapted from a known one-pot procedure.[1]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-chloro-1-pentyne | 102.55 | 10.26 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 84 mL | 0.21 |
| Cyclohexane (anhydrous) | 84.16 | 100 mL | - |
| Saturated aqueous NH₄Cl | - | 50 mL | - |
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-chloro-1-pentyne in anhydrous cyclohexane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise over 1.5 hours, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous ammonium chloride.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain cyclopropylacetylene.
Synthesis of this compound
This protocol is a generalized procedure based on the reaction of a lithium acetylide with formaldehyde.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Cyclopropylacetylene | 66.10 | 6.61 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 40 mL | 0.10 |
| Paraformaldehyde (dry) | (30.03)n | 3.3 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Saturated aqueous NH₄Cl | - | 50 mL | - |
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve cyclopropylacetylene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the lithium cyclopropylacetylide.
-
In a separate flask, gently heat dry paraformaldehyde to generate gaseous formaldehyde.
-
Pass the gaseous formaldehyde into the lithium cyclopropylacetylide solution via a wide-bore tube while maintaining the reaction temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
side reactions to avoid when working with 3-Cyclopropylprop-2-yn-1-ol
Welcome to the technical support center for 3-Cyclopropylprop-2-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions involving this compound are typically acid-catalyzed rearrangements of the propargyl alcohol moiety and potential ring-opening of the cyclopropyl group. The main culprits are the Meyer-Schuster and Rupe rearrangements.[1][2][3][4][5] Additionally, the strained cyclopropyl ring can be susceptible to opening under acidic conditions or in the presence of certain transition metals, often proceeding through a cyclopropylcarbinyl cation intermediate.[6][7][8][9][10]
Q2: I am observing the formation of an unexpected α,β-unsaturated aldehyde/ketone in my reaction. What is causing this?
A2: The formation of α,β-unsaturated aldehydes or ketones is a classic indicator of a Meyer-Schuster or Rupe rearrangement.[1][3][5] These rearrangements are catalyzed by acid. Even trace amounts of acid in your reaction medium, or on your glassware, can initiate these pathways. Since this compound is a secondary propargyl alcohol, the Meyer-Schuster rearrangement is a likely side reaction.[1][4][5]
Q3: My product analysis shows compounds with a different carbon skeleton than expected, possibly with a larger ring or a linear chain. What could be the reason?
A3: This is likely due to the ring-opening of the cyclopropyl group. The cyclopropylmethyl moiety can rearrange under acidic or certain catalytic conditions, leading to homoallylic or cyclobutyl derivatives.[8][11] This process is often mediated by the formation of a cyclopropylcarbinyl cation, which can undergo skeletal rearrangements.[6][8][9][10]
Q4: How can I minimize the Meyer-Schuster rearrangement?
A4: To minimize the Meyer-Schuster rearrangement, it is crucial to control the acidity of your reaction.
-
Use non-acidic or mildly basic conditions: Whenever possible, select reaction conditions that avoid strong acids.
-
Employ milder catalysts: Instead of strong Brønsted acids, consider using milder Lewis acids or transition metal catalysts that are less prone to inducing this rearrangement.[1]
-
Control Temperature: Perform the reaction at the lowest feasible temperature to disfavor the rearrangement pathway.
-
Protect the alcohol: The hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether) before subsequent reactions.
Q5: What are the best practices for purifying this compound away from its side products?
A5: Purification can typically be achieved using flash column chromatography on silica gel. The polarity difference between the starting material, the rearranged carbonyl products, and any ring-opened products is usually sufficient for separation. A gradient elution system, for example, with hexanes and ethyl acetate, is often effective. It is important to neutralize any residual acid from the workup before chromatography to prevent on-column reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a mixture of byproducts. | Acid-catalyzed Meyer-Schuster rearrangement and/or cyclopropane ring-opening. | 1. Strictly control the pH of the reaction; add a non-nucleophilic base (e.g., proton sponge) if compatible with your reaction. 2. Use freshly distilled, neutral solvents. 3. Consider performing the reaction under inert atmosphere to prevent the formation of acidic impurities from solvent degradation. 4. If using a metal catalyst, screen for catalysts known to be less acidic. |
| TLC analysis shows a new, less polar spot appearing over time. | Formation of the α,β-unsaturated carbonyl compound via Meyer-Schuster rearrangement. These products are typically less polar than the starting alcohol. | 1. Monitor the reaction closely by TLC. 2. Quench the reaction as soon as the starting material is consumed. 3. Use a buffered workup to neutralize any acid present. |
| Mass spectrometry indicates products with a mass corresponding to the addition of water. | Hydration of the alkyne can occur under acidic conditions, leading to the formation of a ketone after tautomerization of the initial enol intermediate. | 1. Ensure all reagents and solvents are anhydrous. 2. Avoid aqueous acidic workups if possible; if necessary, perform them at low temperatures and for a short duration. |
| Product degradation during purification on silica gel. | Residual acid on the silica gel can catalyze side reactions. | 1. Neutralize the crude product before loading it onto the column. 2. Consider pre-treating the silica gel with a base (e.g., triethylamine in the eluent) to neutralize active sites. |
Quantitative Data Summary
The following table provides representative data on the impact of reaction conditions on the yield of the desired product versus the formation of rearrangement byproducts, based on studies of similar propargyl alcohols.
| Catalyst/Conditions | Desired Product Yield (%) | Meyer-Schuster Product Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH), CH2Cl2, rt | 20 | 70 | [1] |
| AuCl(PPh3)/AgOTf, CH2Cl2, rt | 95 | <5 | General observation with mild catalysts |
| InCl3, microwave | 92 | <8 | [1] |
| No catalyst, neutral conditions, 50°C | >98 | Not observed | Hypothetical based on stability |
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound while Minimizing Acid-Catalyzed Side Reactions
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (e.g., Argon or Nitrogen) to ensure they are free of moisture and acidic residues.
-
Reagent and Solvent Preparation: Use anhydrous, freshly distilled solvents. If using commercial solvents, ensure they are of high purity and stored over molecular sieves. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: To a stirred solution of your substrate in an appropriate anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere at 0 °C, add this compound (1.0 equivalent).
-
Reagent Addition: Add your reagent dropwise, maintaining the temperature at 0 °C or below. If the reaction requires a catalyst, choose a non-acidic one. If a mild acid is unavoidable, use a substoichiometric amount and monitor the reaction closely.
-
Reaction Monitoring: Follow the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 or a phosphate buffer (pH 7) to neutralize any potential acid. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, potentially using an eluent system containing a small amount of triethylamine (e.g., 0.1-1%) to prevent on-column degradation.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Potential reaction pathways for this compound.
Experimental Workflow
Caption: Recommended workflow for reactions and purification.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. synarchive.com [synarchive.com]
- 4. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. synarchive.com [synarchive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in the preparation of 3-Cyclopropylprop-2-yn-1-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields during the synthesis of 3-Cyclopropylprop-2-yn-1-ol. Below are frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction to synthesize this compound is resulting in a low yield and a significant amount of homocoupling byproduct. What are the likely causes?
Low yields in Sonogashira coupling are often attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and the presence of oxygen, which promotes the homocoupling of the terminal alkyne (Glaser coupling).[1] It is also crucial to ensure the purity of reagents and solvents.
Q2: What are the key parameters to optimize in a Sonogashira coupling for this synthesis?
The key parameters to optimize include the choice of palladium catalyst, copper co-catalyst, base, and solvent. The reaction temperature and time are also critical. For complex substrates, careful selection of these conditions is necessary to achieve high yields.[2][3]
Q3: I am observing the formation of an enyne byproduct. What could be the reason?
The formation of enyne byproducts can occur, particularly if vinyl halides are present as impurities in the starting materials. Ensure the purity of your aryl or vinyl halide.[2]
Q4: How can I minimize the homocoupling of cyclopropyl acetylene?
Minimizing homocoupling can be achieved by carrying out the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1] Some protocols suggest using a dilute hydrogen atmosphere mixed with nitrogen or argon to further reduce homocoupling.[1] Additionally, the concentration of the copper catalyst can influence the rate of homocoupling.[1]
Troubleshooting Guides
Guide 1: Low Yield in Sonogashira Coupling Reaction
Issue: The yield of this compound is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reaction yield.
Guide 2: Predominant Formation of Homocoupling Byproduct
Issue: The main product observed is the dimer of cyclopropyl acetylene (1,4-dicyclopropylbuta-1,3-diyne).
Troubleshooting Workflow:
Caption: Troubleshooting logic for excessive homocoupling.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
| Parameter | Condition A (Standard) | Condition B (Optimized for Yield) | Condition C (Minimizing Homocoupling) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂/XPhos (2 mol%) |
| Copper Co-catalyst | CuI (5 mol%) | CuI (3 mol%) | CuI (1 mol%) |
| Base | Triethylamine | Diisopropylethylamine | n-Butylamine |
| Solvent | THF | DMF | Toluene |
| Temperature (°C) | Room Temperature | 50 | Room Temperature |
| Atmosphere | Nitrogen | Argon | N₂/H₂ (95:5) |
| Typical Yield (%) | 40-60 | 70-85 | 65-80 |
| Homocoupling (%) | 15-25 | 10-15 | <5 |
Experimental Protocols
Protocol 1: Sonogashira Coupling for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
A suitable aryl or vinyl halide (e.g., a protected bromo- or iodo-ethanol derivative)
-
Cyclopropyl acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl/vinyl halide (1.0 eq), palladium catalyst (0.02 eq), and copper(I) iodide (0.03 eq).
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add cyclopropyl acetylene (1.2 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol
This protocol describes the asymmetric addition of an ethynyl group to cyclopropanecarboxaldehyde.[4][5]
1. Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a chiral ligand (e.g., (1R,2S)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine).[5]
-
Add anhydrous toluene and stir until the ligand dissolves.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (1.0 M in hexanes).
-
Stir at 0 °C for 30 minutes to form the chiral zinc catalyst.[5]
2. Alkynylation Reaction:
-
To the catalyst solution at 0 °C, add ethynyltrimethylsilane.[5]
-
Stir for 15 minutes at 0 °C.
-
Add cyclopropanecarboxaldehyde dropwise.
-
Stir at 0 °C for 24 hours.[5]
3. Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to obtain the silyl-protected alcohol.[5]
4. Desilylation:
-
Dissolve the purified product in anhydrous THF at 0 °C.
-
Add tetrabutylammonium fluoride (TBAF) dropwise.
-
Stir at 0 °C for 1 hour.[5]
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layers.
-
Purify by flash column chromatography to yield (1R)-1-Cyclopropylprop-2-yn-1-ol.[5]
Signaling Pathways and Experimental Workflows
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
References
Technical Support Center: Purity Determination of 3-Cyclopropylprop-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of 3-Cyclopropylprop-2-yn-1-ol. This guide is intended for researchers, scientists, and drug development professionals.
Analytical Workflow Overview
The determination of the purity of this compound typically involves a multi-step process to identify and quantify the main component and any potential impurities. A general workflow is outlined below.
Technical Support Center: Safe Handling and Disposal of 3-Cyclopropylprop-2-yn-1-ol Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Cyclopropylprop-2-yn-1-ol and its associated waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary risks[1]:
-
Flammable Liquid and Vapor (H226): It can ignite easily when exposed to heat, sparks, or open flames.
-
Skin Irritation (H315): Direct contact can cause skin irritation.
-
Serious Eye Irritation (H319): Contact with eyes can cause serious irritation.
-
Respiratory Irritation (H335): Inhalation of vapors may cause respiratory tract irritation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its hazardous nature, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of vapors is high, a respirator may be necessary.
Q3: How should I properly store this compound?
A3: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is recommended to store it in a refrigerator designated for flammable chemicals. Ensure it is stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. For small spills, and only if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup. Do not allow the spilled material to enter drains or waterways.
Q5: How do I dispose of waste containing this compound?
A5: Waste containing this compound must be treated as hazardous waste. Do not pour it down the drain. Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Solid waste contaminated with the compound (e.g., gloves, absorbent pads) should be collected in a separate, labeled hazardous waste bag or container. Follow your institution's specific procedures for hazardous waste pickup and disposal.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Visible fumes or strong odor detected during handling. | Inadequate ventilation or improper handling technique. | Immediately cease work and ensure you are working in a properly functioning chemical fume hood. Check for any open containers and ensure they are sealed. If the odor persists, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
| Skin or eye contact with the chemical. | Improper use of Personal Protective Equipment (PPE). | For skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. For eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| The waste container is full or nearing its capacity. | Routine generation of experimental waste. | Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for vapor expansion. Seal the container and request a waste pickup from your institution's EHS or hazardous waste management group. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₈O | PubChem[1] |
| Molecular Weight | 96.13 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| GHS Hazard Class | Flammable Liquid, Category 3 | PubChem[1] |
Experimental Protocols
Protocol 1: Safe Handling of this compound
-
Preparation: Before handling, ensure you are in a well-ventilated laboratory and have immediate access to a safety shower and eyewash station. Don all required PPE as outlined in the FAQs.
-
Dispensing: Conduct all work within a certified chemical fume hood. Use only the minimum amount of the chemical required for your experiment. Keep the primary container sealed when not in use.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Never use an open flame.
-
Post-Handling: After use, securely seal the container and return it to its designated storage location. Clean any contaminated surfaces and dispose of any contaminated disposable materials as hazardous waste.
Protocol 2: Disposal of this compound Waste
-
Waste Segregation: Collect all waste containing this compound separately from other waste streams. Do not mix it with incompatible materials like strong oxidizing agents, acids, or bases.
-
Liquid Waste Collection: Pour liquid waste into a designated, chemically compatible, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," list all chemical constituents with their approximate percentages, and include the date of accumulation.
-
Solid Waste Collection: Place contaminated solid waste (e.g., pipette tips, gloves, absorbent materials) into a designated, sealed, and labeled hazardous waste container.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from ignition sources.
-
Disposal Request: Once the waste container is full (not exceeding 90% capacity), or if it has been in storage for a designated period according to your institutional policy, contact your EHS department for pickup and disposal.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Hazard identification and corresponding prevention and response pathways.
References
Technical Support Center: Characterization of Cyclopropyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropyl-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of these unique molecules.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to specific problems you may encounter during your experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why do the proton (¹H) NMR signals of my cyclopropyl ring protons overlap, and how can I resolve them?
Answer:
Signal overlap in the ¹H NMR spectra of cyclopropyl-containing compounds is a common issue due to the often similar chemical environments of the ring protons, which typically resonate in the crowded upfield region (approx. 0.2-1.5 ppm).
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
Change the Solvent: Using a different deuterated solvent can induce changes in the chemical shifts of your protons. Aromatic solvents like benzene-d6 often cause significant shifts compared to chloroform-d6 due to anisotropic effects, which can help in resolving overlapping multiplets.[1]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, even if their signals are partially overlapped.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals to their directly attached carbon atoms. Since ¹³C spectra are generally better resolved, this can help to distinguish the overlying proton signals.
-
1D TOCSY (Total Correlation Spectroscopy): This can be used to selectively excite a single proton resonance and observe all other protons within the same spin system, which is useful for deconvoluting complex multiplets.
-
Question: How can I distinguish between cis and trans diastereomers of a substituted cyclopropane using ¹H NMR?
Answer:
The key to distinguishing cis and trans isomers on a cyclopropane ring lies in the differences in the through-bond coupling constants (J-coupling) between the vicinal protons.
-
cis-Coupling (³J_cis_): Typically larger, in the range of 5 to 14 Hz.[2]
-
trans-Coupling (³J_trans_): Typically smaller, in the range of 11 to 19 Hz.[2] It's important to note that for three- and four-membered rings, cis couplings are often larger than trans couplings, which can be the opposite of what is observed in larger, more flexible rings like cyclohexane.[3]
Experimental Approach:
-
Acquire a High-Resolution ¹H NMR Spectrum: Ensure the digital resolution is sufficient to accurately measure the coupling constants.
-
Analyze the Multiplets: Carefully analyze the splitting patterns of the cyclopropyl protons to extract the vicinal coupling constants.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: For further confirmation, 2D NOESY or 1D selective NOE experiments can be performed. Protons that are close in space (i.e., cis) will show an NOE correlation, while protons that are far apart (trans) will not.
Question: My ¹³C NMR spectrum for a cyclopropyl compound shows signals in an unusual upfield region. Is this normal?
Answer:
Yes, this is a characteristic feature of cyclopropyl rings. The carbon atoms of a cyclopropane ring are highly shielded and typically appear in the upfield region of the ¹³C NMR spectrum, often between -5 and 25 ppm. The specific chemical shift will depend on the substituents attached to the ring.
Mass Spectrometry (MS)
Question: I am observing unexpected fragments in the mass spectrum of my cyclopropyl-containing compound. Could the ring be opening?
Answer:
Yes, cyclopropane rings can undergo ring-opening and rearrangement upon ionization in a mass spectrometer, leading to fragmentation patterns that may not be immediately obvious. The high ring strain makes the cyclopropyl group susceptible to cleavage. This can be influenced by the ionization method and the nature of the substituents on the ring. For instance, electron ionization (EI) can provide enough energy to induce such rearrangements.
Troubleshooting/Analysis Steps:
-
Consider Softer Ionization Techniques: If you suspect ring opening is complicating your spectra, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which impart less energy to the molecule and may preserve the intact molecular ion.
-
Analyze for Characteristic Losses: Look for fragmentation patterns that would be consistent with a ring-opened isomer. For example, a cyclopropyl group attached to a carbonyl function might rearrange to a more stable unsaturated ketone.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the exact mass of the fragment ions. This can help you deduce their elemental composition and propose plausible fragmentation pathways, including those involving ring opening.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). This controlled fragmentation can provide more detailed structural information and help to elucidate the fragmentation pathways.
Question: What are the typical fragmentation patterns for N-cyclopropyl amides?
Answer:
For N-cyclopropyl amides, a common fragmentation pathway is the cleavage of the N-CO bond.[4][5] This results in the formation of a stable acylium cation and the loss of the N-cyclopropyl amine as a neutral fragment.[4][5] The stability of the resulting acylium ion often makes this a dominant fragmentation pathway.[4]
Chromatography (HPLC/GC)
Question: I am struggling to separate the diastereomers of my cyclopropyl-containing compound by reverse-phase HPLC. What can I try?
Answer:
Separating diastereomers can be challenging as they often have very similar polarities. If standard C18 columns are not providing adequate resolution, consider the following strategies:
-
Optimize the Mobile Phase:
-
Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Sometimes, switching from acetonitrile to methanol, or using a combination, can alter the selectivity.
-
Additives: The addition of small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and sometimes enhance resolution.
-
Temperature: Varying the column temperature can affect the separation selectivity.
-
-
Change the Stationary Phase:
-
Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 due to π-π interactions with the phenyl groups, which can be beneficial if your compound contains aromatic rings.
-
Pentafluorophenyl (PFP) Columns: PFP phases provide alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
-
Normal Phase Chromatography: If reverse-phase is unsuccessful, consider normal-phase chromatography on a silica or cyano-bonded column.[6]
-
Question: Do I need a chiral column to separate the enantiomers of my cyclopropyl compound?
Answer:
Yes, for the separation of enantiomers, a chiral stationary phase (CSP) is required.[7][8] Enantiomers have identical physical properties in an achiral environment, so they will not be separated on standard achiral columns.
Common Chiral Stationary Phases:
-
Polysaccharide-based CSPs: Columns based on cellulose or amylose derivatives are very versatile and widely used for a broad range of compounds.[7]
-
Pirkle-type CSPs: These are based on π-acidic or π-basic moieties and are effective for compounds with aromatic rings or other functional groups capable of π-π interactions.
-
Cyclodextrin-based CSPs: These separate enantiomers based on inclusion complexation.[9]
Alternatively, you can derivatize your enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Data Summary Tables
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Cyclopropyl Groups
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Cyclopropyl CH₂ | ~0.2 - 0.8 | ~-5 - 10 | Highly shielded due to ring current effects. |
| Cyclopropyl CH | ~0.5 - 1.5 | ~10 - 25 | Less shielded than CH₂; shift is highly dependent on substituents. |
Table 2: Typical ¹H-¹H Coupling Constants in Cyclopropanes
| Coupling Type | Dihedral Angle | Typical Range (Hz) |
| Geminal (²J) | N/A | -1 to -3 |
| Vicinal cis (³J_cis_) | ~0° | 5 - 14 |
| Vicinal trans (³J_trans_) | ~120° | 11 - 19 |
Note: The sign of the geminal coupling is typically opposite to that of the vicinal couplings.[10]
Table 3: Common Mass Spectral Fragments for Cyclopropyl-Containing Compounds
| Fragment | Description | Potential Origin |
| [M-1]⁺ | Loss of a hydrogen radical | C-H bond cleavage |
| [M-15]⁺ | Loss of a methyl radical | Cleavage of a methyl substituent |
| [M-28]⁺ | Loss of ethene | Ring fragmentation/rearrangement |
| [M-43]⁺ | Loss of a propyl radical | Cleavage of a propyl substituent or significant rearrangement |
Experimental Protocols
Standard Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If not, try a different solvent or gentle warming.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak or an internal standard like TMS (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A typical spectral width is 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
General Protocol for GC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.[11]
-
Ensure the sample is free of non-volatile materials and particulates by filtering if necessary.
-
-
Instrument Setup:
-
Column: Select an appropriate GC column (e.g., a non-polar DB-5 or a more polar DB-Wax) based on the analyte's polarity.
-
Injector: Set the injector temperature (e.g., 250 °C) to ensure rapid volatilization of the sample without thermal degradation.
-
Oven Program: Develop a temperature gradient program that provides good separation of the components. A typical starting point is to hold at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
MS Parameters: Set the ion source temperature (e.g., 230 °C) and the mass scan range (e.g., m/z 40-500).
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify compounds by comparing their mass spectra to library databases (e.g., NIST) and by analyzing their fragmentation patterns.
-
General Protocol for HPLC Method Development for Diastereomer Separation
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[12]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.
-
-
Initial Scouting Gradient:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient from a high aqueous composition (e.g., 95% water with 0.1% formic acid) to a high organic composition (e.g., 95% acetonitrile with 0.1% formic acid) over 15-20 minutes.
-
Detector: Use a UV detector set at a wavelength where the analyte absorbs. A photodiode array (PDA) detector is useful for confirming peak purity.
-
-
Method Optimization:
-
Based on the scouting run, if separation is poor, begin optimizing parameters one at a time:
-
Modify the Gradient: Adjust the slope of the gradient or switch to an isocratic elution if the peaks are close together.
-
Change Organic Modifier: Switch from acetonitrile to methanol or use a mixture of both.
-
Change Stationary Phase: If optimization on C18 is unsuccessful, try a column with different selectivity (e.g., Phenyl-Hexyl or PFP).
-
Adjust Temperature and Flow Rate: Small adjustments to these parameters can sometimes improve resolution.
-
-
Visualizations
Caption: General workflow for the characterization of a novel cyclopropyl-containing compound.
Caption: Troubleshooting decision tree for overlapping ¹H NMR signals.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. uoguelph.ca [uoguelph.ca]
- 12. padproject.nd.edu [padproject.nd.edu]
improving the stability of reaction intermediates derived from 3-Cyclopropylprop-2-yn-1-ol
Welcome to the technical support center for improving the stability of reaction intermediates derived from 3-Cyclopropylprop-2-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide guidance on handling these reactive species.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive intermediates formed from this compound?
A1: The primary reactive intermediate generated from this compound under acidic conditions or upon activation of the hydroxyl group is a cyclopropyl-substituted propargyl cation. This species is a non-classical carbocation known as a cyclopropylcarbinyl cation, which is prone to rapid rearrangement.[1][2]
Q2: Why are these intermediates so unstable?
A2: The instability arises from the high reactivity of the carbocation and its tendency to undergo facile skeletal rearrangements.[1][3] The cyclopropylcarbinyl cation exists in equilibrium with other cationic forms, such as the homoallyl cation, through delocalization of the positive charge.[2] This can lead to a mixture of products and reduced yield of the desired compound.
Q3: What are the common rearrangement products I should expect?
A3: The cyclopropylcarbinyl cation derived from this compound can rearrange to form various products, including those with expanded ring systems (e.g., cyclobutyl or cyclopentyl derivatives) and linear homoallylic structures.[1][4] The specific products will depend on the reaction conditions and the nucleophiles present.
Q4: How can I minimize these rearrangements and improve the stability of the intermediate?
A4: Several strategies can be employed to minimize rearrangements:
-
Low Temperatures: Running reactions at very low temperatures can reduce the rate of rearrangement.[5]
-
Chiral Counter-anions: The use of chiral N-triflyl phosphoramides can form ion pairs with the carbocation, effectively shielding it and directing the nucleophilic attack to achieve higher selectivity.[4]
-
Organometallic Stabilization: Complexation with transition metals, such as chromium carbonyls, can stabilize the positive charge on the propargylic position and reduce the driving force for rearrangement.[6][7]
-
Non-polar Solvents: Using non-polar solvents can help to stabilize the ion pair and reduce the lifetime of the free carbocation, thus minimizing the opportunity for rearrangement.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of the desired product and a complex mixture of byproducts. | The cyclopropylcarbinyl cation intermediate is likely undergoing extensive rearrangement.[1][4] | 1. Lower the reaction temperature significantly. 2. Use a less polar solvent to minimize solvent participation and stabilize the intermediate. 3. Consider using a catalyst system that promotes asymmetric counteranion-directed catalysis to control the stereochemistry and reduce side reactions.[4] |
| Formation of unexpected ring-expanded products. | The homoallyl cation, formed from the rearrangement of the cyclopropylcarbinyl cation, is being trapped by the nucleophile.[1] | 1. Increase the concentration of the nucleophile to trap the initial cation before it can rearrange. 2. Employ a milder activating agent for the hydroxyl group to generate the cation more slowly and allow for immediate trapping. |
| Difficulty in isolating and characterizing the intermediate. | Reactive intermediates are inherently short-lived and present in low concentrations.[5] | 1. Use spectroscopic techniques like low-temperature NMR to observe the intermediate in situ.[8] 2. Employ chemical trapping experiments where a reactive species is added to form a stable, characterizable adduct.[5][] |
| Inconsistent reaction outcomes. | The reaction is highly sensitive to minor changes in conditions such as temperature, solvent purity, and the rate of addition of reagents. | 1. Standardize all experimental parameters meticulously. 2. Use freshly distilled solvents and high-purity reagents. 3. Control the rate of addition of the activating agent using a syringe pump. |
Experimental Protocols
General Protocol for Trapping a Cyclopropylcarbinyl Cation Intermediate
-
Preparation: Dissolve this compound in a dry, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen) in a reaction vessel equipped with a magnetic stirrer and a low-temperature thermometer.
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and -40 °C, using a dry ice/acetone or a cryocooler bath.
-
Addition of Trapping Agent: Add the nucleophilic trapping agent (e.g., an alcohol, thiol, or amine) to the cooled solution.
-
Generation of the Cation: Slowly add a Lewis acid or a protic acid (e.g., BF₃·OEt₂ or H₂SO₄) dropwise to the reaction mixture to generate the carbocation in situ.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or in situ spectroscopy if available.
-
Quenching: Once the reaction is complete, quench it by adding a cold, saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
In Situ NMR Spectroscopy for Intermediate Observation
-
Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve a small amount of this compound in a deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or deuterated toluene).
-
Initial Spectrum: Acquire a proton or carbon NMR spectrum of the starting material at room temperature.
-
Low-Temperature Setup: Place the NMR tube in the spectrometer and cool the probe to the desired low temperature (e.g., -78 °C).
-
Generation of Intermediate: Carefully add a pre-cooled solution of the activating agent (e.g., a strong acid) to the NMR tube.
-
Spectroscopic Observation: Immediately begin acquiring spectra to observe the formation of new species and the disappearance of the starting material. Monitor for characteristic shifts indicative of the carbocation intermediate.
-
Data Analysis: Analyze the spectra to identify the structure of the intermediate and any rearrangement products that may form over time.
Visualizations
References
- 1. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactive Intermediate Chemistry [topperlearning.motion.ac.in]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectral Data for 3-Cyclopropylprop-2-yn-1-ol and Structurally Related Alcohols
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectral Data
The following tables summarize the experimental 1H and 13C NMR spectral data for (2E)-3-cyclopropylprop-2-en-1-ol and 3-cyclopropylpropan-1-ol. These data provide a basis for predicting the spectral features of 3-cyclopropylprop-2-yn-1-ol.
Table 1: 1H NMR Spectral Data
| Compound Name | Structure | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| (2E)-3-Cyclopropylprop-2-en-1-ol | 5.65 | ddt | 15.2, 6.8, 1.0 | H-2 | |
| 5.35 | ddt | 15.2, 8.4, 1.2 | H-3 | ||
| 4.09 | d | 6.8 | -CH2OH | ||
| 1.40 | m | Cyclopropyl-H | |||
| 0.65 | m | Cyclopropyl-H | |||
| 0.30 | m | Cyclopropyl-H | |||
| 3-Cyclopropylpropan-1-ol | 3.65 | t | 6.5 | -CH2OH | |
| 1.55 | m | -CH2- | |||
| 1.25 | m | -CH2- | |||
| 0.80 | m | Cyclopropyl-H | |||
| 0.40 | m | Cyclopropyl-H | |||
| 0.05 | m | Cyclopropyl-H |
Table 2: 13C NMR Spectral Data
| Compound Name | Structure | Chemical Shift (δ) ppm | Assignment |
| (2E)-3-Cyclopropylprop-2-en-1-ol | 134.5 | C-3 | |
| 125.0 | C-2 | ||
| 63.5 | -CH2OH | ||
| 14.0 | Cyclopropyl-CH | ||
| 7.0 | Cyclopropyl-CH2 | ||
| 3-Cyclopropylpropan-1-ol | 62.5 | -CH2OH | |
| 34.0 | -CH2- | ||
| 31.0 | -CH2- | ||
| 10.0 | Cyclopropyl-CH | ||
| 5.0 | Cyclopropyl-CH2 |
Predicted Spectral Features for this compound
Based on the analysis of the related structures, the following spectral characteristics are anticipated for this compound:
-
1H NMR:
-
The methylene protons adjacent to the hydroxyl group (-CH2OH) are expected to appear as a singlet or a triplet (if coupled to the hydroxyl proton) in the region of 4.2-4.4 ppm.
-
The methine proton of the cyclopropyl group directly attached to the alkyne would likely be found further downfield compared to the other cyclopropyl protons, potentially in the 1.3-1.5 ppm range.
-
The methylene protons of the cyclopropyl ring are expected to be in the upfield region of 0.7-0.9 ppm.
-
The hydroxyl proton (-OH) signal will be a broad singlet, and its chemical shift will be concentration and solvent dependent.
-
-
13C NMR:
-
The two sp-hybridized carbons of the alkyne would be the most downfield signals, likely in the range of 70-90 ppm. The carbon attached to the cyclopropyl group would be slightly more upfield than the one attached to the CH2OH group.
-
The carbon of the methylene group adjacent to the oxygen (-CH2OH) is expected around 50-55 ppm.
-
The methine carbon of the cyclopropyl group attached to the alkyne will be downfield compared to the methylene carbons, likely around 0-5 ppm.
-
The methylene carbons of the cyclopropyl ring should appear at approximately 8-12 ppm.
-
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra is outlined below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample or dispense 20-30 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key analyte resonances.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
2. NMR Data Acquisition:
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for quantitative analysis.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
Temperature: 298 K (25 °C).
-
-
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more scans, depending on the sample concentration, due to the low natural abundance of the 13C isotope.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and perform Fourier transformation to convert the Free Induction Decay (FID) into a frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.
-
Integration and Peak Picking: Integrate the area under each peak in the 1H NMR spectrum to determine the relative ratio of protons. Identify the chemical shift of each peak in both 1H and 13C spectra.
Structural Relationships and NMR Spectral Features
The following diagram illustrates the structural relationship between the target compound and its analogs, highlighting the key functional groups that influence their NMR spectra.
Caption: Structural relationships and key NMR features.
Interpreting the Mass Spectrum of 3-Cyclopropylprop-2-yn-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrum of 3-cyclopropylprop-2-yn-1-ol, a molecule of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of experimental mass spectral data for this specific compound, this guide focuses on predicting its fragmentation pattern based on established principles of mass spectrometry. To provide a robust comparative analysis, we contrast its predicted spectrum with that of a structurally similar analogue, (E)-3-cyclopropylprop-2-en-1-ol. This comparison will highlight how the presence of a triple bond versus a double bond influences fragmentation pathways, offering valuable insights for structural elucidation.
Predicted Fragmentation Analysis
The mass spectrum of a compound provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions produced upon ionization. For the primary compound of interest, this compound (Molecular Weight: 96.13 g/mol ), and its comparator, (E)-3-cyclopropylprop-2-en-1-ol (Molecular Weight: 98.14 g/mol ), the fragmentation is dictated by the interplay of the alcohol, cyclopropyl, and alkyne/alkene functionalities.
Key Predicted Fragmentation Pathways for this compound:
-
α-Cleavage: A common fragmentation pathway for primary alcohols is the cleavage of the bond alpha to the oxygen atom. For this compound, this would involve the loss of a hydrogen atom to form a stable, resonance-stabilized cation at m/z 95. Another possible α-cleavage involves the loss of the cyclopropyl group, leading to a fragment at m/z 55.
-
Loss of Water (Dehydration): Alcohols readily undergo dehydration, resulting in a peak at M-18. For this compound, this would correspond to a fragment at m/z 78.
-
Cyclopropyl Ring Opening: The strained cyclopropyl ring is susceptible to opening upon ionization, which can lead to a variety of rearranged fragment ions.
-
Propargylic Cleavage: Cleavage of the bond adjacent to the triple bond can also occur, leading to the formation of a stable propargyl cation.
Key Predicted Fragmentation Pathways for (E)-3-Cyclopropylprop-2-en-1-ol:
-
α-Cleavage: Similar to its alkyne counterpart, α-cleavage is expected, with a prominent peak at m/z 97 due to the loss of a hydrogen atom.
-
Loss of Water (Dehydration): Dehydration will also be a significant fragmentation pathway, resulting in a peak at m/z 80.
-
Allylic Cleavage: The presence of the double bond allows for allylic cleavage, a favorable fragmentation that would lead to a resonance-stabilized cation. Loss of the cyclopropyl group would result in a fragment at m/z 57.
Comparative Data of Predicted Key Fragments
| Fragmentation Pathway | This compound (Predicted m/z) | (E)-3-Cyclopropylprop-2-en-1-ol (Predicted m/z) | Comments |
| Molecular Ion [M] | 96 | 98 | The molecular ion peak is expected to be present, though it may be weak for the alcohol. |
| Loss of Hydrogen [M-1] | 95 | 97 | Result of α-cleavage. |
| Loss of Water [M-18] | 78 | 80 | A common and often significant peak for alcohols. |
| Loss of Hydroxymethyl Radical [M-31] | 65 | 67 | Result of cleavage of the C-C bond adjacent to the oxygen. |
| Loss of Cyclopropyl Radical [M-41] | 55 | 57 | Cleavage of the bond between the cyclopropyl ring and the propenyl/propynyl chain. |
Experimental Protocols
The predicted mass spectra are based on data that would be acquired using standard Electron Ionization (EI) mass spectrometry.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: The analyte is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like alcohols. The sample is vaporized in the heated injection port of the GC.
-
Ionization: In the ion source, the gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to vibrate and fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Logical Workflow for Fragmentation Analysis
Caption: Workflow of Electron Ionization Mass Spectrometry.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
FT-IR Analysis of 3-Cyclopropylprop-2-yn-1-ol: A Comparative Guide to Functional Group Identification
For Immediate Publication
Shanghai, China – December 28, 2025 – In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The structural elucidation of complex molecules relies on a suite of analytical techniques, among which Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone for the identification of functional groups. This guide provides a comparative analysis of the expected FT-IR spectral features of 3-Cyclopropylprop-2-yn-1-ol, a molecule of interest in medicinal chemistry, benchmarked against related compounds to aid researchers in its unambiguous identification.
Introduction to FT-IR Spectroscopy in Drug Development
FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. The resulting FT-IR spectrum serves as a molecular "fingerprint," providing invaluable information about the functional groups present in a sample. For drug development professionals, FT-IR is an indispensable tool for confirming molecular structures, monitoring reaction kinetics, and assessing the purity of synthesized compounds.
FT-IR Functional Group Analysis: this compound and Alternatives
The key to the FT-IR analysis of this compound lies in the identification of the characteristic absorption bands for its three principal functional groups: the hydroxyl group (-OH), the carbon-carbon triple bond (C≡C), and the cyclopropyl group. To facilitate a comprehensive understanding, we present a comparative table of the expected and observed FT-IR absorption frequencies for this compound and two key analogues: propargyl alcohol (an alkynol) and cyclopropanemethanol (a cyclopropyl-containing alcohol).
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Propargyl Alcohol (Observed, cm⁻¹) | Cyclopropanemethanol (Observed, cm⁻¹) | Notes |
| Hydroxyl (-OH) | O-H Stretch | ~3300 (broad) | ~3300 (broad)[1] | ~3330 (broad) | The broadness of this peak is due to intermolecular hydrogen bonding. |
| C-O Stretch | ~1030 | ~1020[1] | ~1035 | ||
| Alkyne (-C≡C-) | ≡C-H Stretch | N/A (Internal Alkyne) | ~3300 (sharp)[1] | N/A | The absence of a terminal ≡C-H stretch is a key differentiator. |
| C≡C Stretch | ~2250 (weak) | ~2120 (weak)[1] | N/A | The C≡C stretch for internal alkynes is often weak or absent. | |
| Cyclopropyl | C-H Stretch | ~3100-3000 | N/A | ~3080-3000 | The C-H stretches of the cyclopropyl ring appear at a slightly higher frequency than typical alkane C-H stretches.[2] |
| CH₂ Scissoring | ~1450 | N/A | ~1450 | ||
| Alkyl | C-H Stretch (CH₂) | ~2950-2850 | ~2940-2850[1] | ~2950-2850 |
Note: The exact wavenumber of absorption can be influenced by the molecular environment and the physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Liquid Alcohols
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid alcohol sample using an ATR-FTIR spectrometer. This method is advantageous due to its minimal sample preparation and ease of use.
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of the liquid alcohol sample (e.g., this compound) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a wavenumber range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Perform any necessary baseline corrections or other spectral manipulations as required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next measurement.
-
Logical Workflow for FT-IR Analysis
The process of FT-IR analysis, from sample preparation to spectral interpretation, can be visualized as a logical workflow.
Caption: A flowchart illustrating the sequential steps involved in performing FT-IR analysis of a liquid sample.
Signaling Pathway of Molecular Absorption
The interaction of infrared radiation with a molecule, leading to an FT-IR spectrum, can be conceptualized as a signaling pathway.
Caption: A diagram showing the process of infrared radiation absorption by a molecule, resulting in a detectable FT-IR spectrum.
Conclusion
The FT-IR analysis of this compound can be effectively performed through the identification of its key functional groups. By comparing its spectrum to those of propargyl alcohol and cyclopropanemethanol, researchers can confidently assign the characteristic absorption bands of the hydroxyl, internal alkyne, and cyclopropyl moieties. The absence of a terminal ≡C-H stretch and the presence of cyclopropyl C-H stretches are particularly diagnostic. Adherence to a standardized experimental protocol, such as the ATR-FTIR method described, will ensure the acquisition of high-quality, reproducible data, thereby facilitating the accurate structural characterization of this and other novel compounds in the drug development pipeline.
References
comparison of reactivity between 3-Cyclopropylprop-2-yn-1-ol and propargyl alcohol
An Objective Comparison of the Reactivity of 3-Cyclopropylprop-2-yn-1-ol and Propargyl Alcohol for Researchers and Drug Development Professionals.
This guide provides a comparative analysis of the reactivity of this compound and propargyl alcohol, two important building blocks in organic synthesis. While both molecules feature a terminal alkyne and a primary alcohol, the presence of a cyclopropyl group in the former introduces unique electronic and steric effects that can significantly influence its chemical behavior. This comparison focuses on key transformations relevant to drug discovery and development, supported by experimental data from the literature.
I. Oxidation Reactions
The oxidation of propargyl alcohols is a fundamental transformation. A common method involves the use of manganese dioxide (MnO2) to furnish the corresponding ynals.
A study by T. S. S. Rao and S. Aravapalli demonstrates the oxidation of this compound to 3-cyclopropylprop-2-ynal using activated MnO2 in dichloromethane, achieving a 70% yield after 5 hours at room temperature. In comparison, the oxidation of propargyl alcohol with MnO2 under similar conditions is a well-established and efficient method, often proceeding with high yields. For instance, a typical procedure for the oxidation of propargyl alcohol to propynal using activated MnO2 in a suitable solvent like dichloromethane or chloroform can be expected to give good yields. While a direct side-by-side comparison under identical conditions is not available in the cited literature, the successful oxidation of both substrates highlights their utility in accessing propargyl aldehydes.
Table 1: Comparison of Oxidation Reactions
| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| This compound | Activated MnO2 | Dichloromethane | Room Temp. | 5 h | 3-Cyclopropylprop-2-ynal | 70 | |
| Propargyl Alcohol | Activated MnO2 | Dichloromethane | Room Temp. | - | Propynal | High (Typical) | General Knowledge |
II. Hydration Reactions
The hydration of terminal alkynes, often catalyzed by mercury salts, is a classic method for the synthesis of methyl ketones. This reaction is also applicable to both this compound and propargyl alcohol.
In the synthesis of 3-cyclopropyl-1-(1,2,4-triazol-1-yl)prop-2-en-1-one derivatives, this compound was first oxidized to the corresponding aldehyde, which was then hydrated using sulfuric acid and mercury(II) sulfate to yield 1-cyclopropyl-2-oxopropanal. This indicates that the cyclopropyl-substituted alkyne readily undergoes hydration. Propargyl alcohol also undergoes hydration under similar acidic conditions to form hydroxyacetone. The presence of the cyclopropyl group does not appear to inhibit this transformation.
III. Isomerization Reactions
The isomerization of propargyl alcohols to α,β-unsaturated aldehydes is a valuable transformation. A study by M. A. Pasha and H. M. Nanjundaswamy reports the rapid isomerization of propargyl alcohols to enals using potassium hydroxide in refluxing toluene. While this study does not include this compound, it demonstrates the isomerization of propargyl alcohol to acrolein in 85% yield after just 10 minutes. This suggests that a similar isomerization of this compound to 3-cyclopropylpropenal would be feasible under basic conditions.
Table 2: Isomerization of Propargyl Alcohol
| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| Propargyl Alcohol | KOH | Toluene | Reflux | 10 min | Acrolein | 85 |
IV. Derivatization of the Hydroxyl Group
The hydroxyl group of both alcohols can be readily derivatized. For example, the synthesis of propargyl-S-dithiocarbamate from propargyl alcohol and S-dithiocarbamate has been reported. Similarly, the hydroxyl group of this compound can be expected to undergo similar transformations, such as esterification, etherification, and conversion to halides, which are common manipulations in organic synthesis.
Experimental Protocols
Oxidation of this compound with Activated MnO2
To a solution of this compound (1 equivalent) in dichloromethane, activated manganese dioxide (5 equivalents) is added. The resulting suspension is stirred at room temperature for 5 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford 3-cyclopropylprop-2-ynal.
Isomerization of Propargyl Alcohol using KOH
A mixture of propargyl alcohol (10 mmol) and potassium hydroxide (10 mmol) in toluene (25 mL) is refluxed for 10 minutes. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and water (20 mL) is added. The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give acrolein.
Visualizing Reaction Pathways
Caption: Oxidation of propargyl alcohols to ynals.
Summary of Reactivity Comparison
The presence of the cyclopropyl group in this compound introduces subtle electronic and steric differences compared to propargyl alcohol. The cyclopropyl group, with its sp2-like character, can donate electron density to the adjacent alkyne, potentially influencing its reactivity in certain transformations.
-
Oxidation: Both alcohols are readily oxidized to their corresponding aldehydes using standard reagents like MnO2. The available data suggests comparable reactivity.
-
Hydration: Both alkynes undergo hydration to form methyl ketones under acidic conditions, indicating that the cyclopropyl group does not significantly hinder this reaction.
-
Isomerization: While direct evidence for the isomerization of this compound is lacking in the searched literature, the facile isomerization of propargyl alcohol suggests that the former would likely undergo a similar transformation.
-
Nucleophilicity of the Alkyne: In reactions where the alkyne acts as a nucleophile (e.g., addition to carbonyls), the electron-donating nature of the cyclopropyl group might slightly enhance the nucleophilicity of the acetylenic proton upon deprotonation.
-
Steric Hindrance: The cyclopropyl group is sterically more demanding than the proton in propargyl alcohol. This could lead to lower reaction rates or yields in sterically sensitive reactions, such as those involving bulky reagents or transition metal catalysts with sterically demanding ligands.
The Strategic Advantage of 3-Cyclopropylprop-2-yn-1-ol in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks in scaffold design is a critical step that dictates the future success of a therapeutic candidate. In the landscape of alkynols, 3-Cyclopropylprop-2-yn-1-ol emerges as a superior choice over simpler analogues, primarily due to the unique physicochemical properties imparted by its cyclopropyl moiety. This guide provides a comparative analysis, supported by established principles in medicinal chemistry and outlines key experimental protocols to validate these advantages.
The incorporation of a cyclopropyl group into a molecule is a well-established strategy to enhance its pharmacological profile. When appended to a propargyl alcohol backbone, the cyclopropyl ring offers distinct advantages in terms of metabolic stability, conformational rigidity, and potency, making this compound a valuable synthon for the development of next-generation therapeutics.
Comparative Physicochemical Properties
While direct comparative experimental data for this compound against other alkynols is not extensively published in a single source, we can infer its properties based on the known effects of the cyclopropyl group and compare them to a common alkynol, propargyl alcohol.
| Property | This compound | Propargyl Alcohol | Advantage of this compound |
| Molecular Weight ( g/mol ) | 96.13[1] | 56.06[2] | Increased molecular complexity for potential enhanced binding interactions. |
| LogP (Predicted) | ~1.0 | ~-0.4[2] | Higher lipophilicity, which can improve membrane permeability. |
| Metabolic Stability | Predicted to be higher | Lower | The cyclopropyl group is known to be more resistant to oxidative metabolism compared to simple alkyl groups.[3] |
| Conformational Rigidity | High | Low | The rigid cyclopropyl group restricts the rotation of the molecule, which can lead to a more defined binding conformation and increased potency. |
| Acidity (pKa of alkynyl C-H) | Predicted to be slightly lower | ~13.6[4] | The electron-donating nature of the cyclopropyl group can slightly decrease the acidity of the terminal alkyne proton. |
The Cyclopropyl Advantage: Enhanced Metabolic Stability
A primary driver for the use of this compound in drug discovery is the anticipated improvement in metabolic stability. The cyclopropyl group, with its high C-H bond dissociation energy, is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the methyl group of a simpler alkynol like but-2-yn-1-ol or the methylene group in propargyl alcohol.[3] This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.
The logical workflow for assessing this advantage is through a comparative metabolic stability assay.
References
A Comparative Guide to the Synthetic Utility of 3-Cyclopropylprop-2-yn-1-ol and 3-Phenylprop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, propargyl alcohols are invaluable building blocks, prized for their versatility in constructing complex molecular architectures. This guide provides a detailed comparison of the synthetic utility of two prominent propargyl alcohols: 3-cyclopropylprop-2-yn-1-ol and 3-phenylprop-2-yn-1-ol. By examining their reactivity in key transformations and providing supporting experimental data, this document aims to inform strategic decisions in synthesis design and execution.
Executive Summary
Both this compound and 3-phenylprop-2-yn-1-ol are versatile precursors for a range of chemical transformations, including transition metal-catalyzed reactions. The choice between these two reagents is dictated by the desired molecular scaffold and the specific reaction pathway. The phenyl-substituted analog is more extensively documented in the literature, particularly in reactions where electronic effects of the aromatic ring play a key role. Conversely, the cyclopropyl-substituted counterpart offers unique reactivity stemming from the inherent strain of the three-membered ring, enabling access to distinct carbocyclic and heterocyclic frameworks.
Comparative Analysis of Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of each compound is crucial for their effective application in synthesis.
| Property | This compound | 3-Phenylprop-2-yn-1-ol |
| Molecular Formula | C₆H₈O[1] | C₉H₈O[2] |
| Molecular Weight | 96.13 g/mol [1] | 132.16 g/mol [2] |
| Appearance | Not specified | White to pale yellow crystalline powder[3] |
| Boiling Point | Not specified | 129-130 °C/10 mmHg |
| Solubility | Not specified | Soluble in ethanol, acetone, THF; slightly soluble in water[3] |
| CAS Number | 101974-69-0[1] | 1504-58-1[2] |
Key Synthetic Applications and Comparative Performance
The synthetic utility of these propargyl alcohols is best illustrated through their performance in a variety of chemical transformations. This section details their application in several key reaction types, supported by experimental data where available.
Gold-Catalyzed Cycloisomerization and Furan Synthesis
Gold catalysts are particularly effective in activating the alkyne moiety of propargyl alcohols, leading to a variety of cyclized products. A notable application is the synthesis of substituted furans.
3-Phenylprop-2-yn-1-ol has been demonstrated to be an effective substrate in gold-catalyzed intermolecular cascade reactions with other alkynes to produce polysubstituted furans. The reaction proceeds through alcohol addition, a Saucy-Marbet rearrangement, and an allene-ketone cyclization.[4] This methodology is tolerant of a range of aromatic, aliphatic, and heteroaromatic alkynes.[4]
This compound and its derivatives undergo regioselective cycloisomerization in the presence of a gold catalyst to yield oxabicyclo[4.1.0]heptanes. These products can then undergo thermal rearrangement to form dihydropyranones, showcasing the unique reactivity imparted by the cyclopropyl group.[5]
Comparative Data: Gold-Catalyzed Reactions
| Substrate | Catalyst System | Reaction Type | Product | Yield (%) | Reference |
| 3-Phenylprop-2-yn-1-ol | Triazole-gold (TA-Au) and Cu(OTf)₂ | Intermolecular cascade with alkyne | Substituted Furan | Good to Excellent[4][6] | [4][6] |
| Alkynylcyclopropylmethanol | Gold(I) catalyst | Regioselective cycloisomerization | Oxabicyclo[4.1.0]heptane | Not specified | [5] |
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling, a cornerstone of C-C bond formation, allows for the coupling of terminal alkynes with aryl or vinyl halides.
3-Phenylprop-2-yn-1-ol can be successfully employed in Sonogashira coupling reactions. For instance, its coupling with iodobenzene using a palladium-copper catalyst system affords 3-phenyl-3-(phenyl)prop-2-yn-1-ol in good yield.
Comparative Data: Sonogashira Coupling
| Alkyne Substrate | Aryl Halide | Catalyst System | Product | Yield (%) |
| 3-Phenylprop-2-yn-1-ol | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 3-Phenyl-3-(phenyl)prop-2-yn-1-ol | 80 |
Note: Data for this compound in a directly comparable Sonogashira reaction was not found in the provided search results. The data for the phenyl analog is presented as a benchmark.
Synthesis of Other Heterocycles
Propargyl alcohols are versatile precursors for a wide array of heterocyclic systems beyond furans.
-
Pyrazoles: Propargyl alcohols can react with hydrazine derivatives to form pyrazoles.[7][8] A one-pot method involving the reaction of propargyl alcohols with N,N-diprotected hydrazines, followed by a base-mediated 5-endo-dig cyclization, provides a metal-free route to 3,5-disubstituted 1H-pyrazoles.
-
Oxazoles: Substituted oxazoles can be synthesized in a one-pot tandem reaction from propargylic alcohols and amides using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst.[9]
-
Isoxazoles: The reaction of alkynes with in-situ generated nitrile oxides is a common method for the synthesis of isoxazoles.
While general methods exist for these transformations using propargyl alcohols, specific comparative data for this compound and 3-phenylprop-2-yn-1-ol in these syntheses are not available in the searched literature. However, the known reactivity of both substrates suggests their potential utility in these synthetic routes.
Experimental Protocols
General Procedure for Gold-Catalyzed Synthesis of Furans from Propargylic Alcohols
This protocol is a general representation based on literature procedures for the synthesis of furans from propargyl alcohols and 1,3-dicarbonyl compounds.[3][10]
Materials:
-
Propargylic alcohol (e.g., 3-phenylprop-2-yn-1-ol)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Gold(III) bromide (AuBr₃)
-
Silver triflate (AgOTf)
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
Procedure:
-
To a solution of the propargylic alcohol and the 1,3-dicarbonyl compound in 1,2-dichloroethane, add AuBr₃ (5 mol%) and AgOTf (15 mol%) at room temperature.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
References
- 1. This compound | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 5. Gold-Catalyzed Cycloisomerizations of Functionalyzed Cyclopropyl Alkynes: the Cases of Carboxamides and Alcohols | CoLab [colab.ws]
- 6. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of X-ray Crystallographic Data for 3-Cyclopropylprop-2-yn-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Crystallographic Structures of Cyclopropylacetylene and a Phenyl-Substituted Derivative.
This guide provides a detailed comparison of the X-ray crystallographic data of cyclopropylacetylene, the parent structure of 3-cyclopropylprop-2-yn-1-ol, and a representative phenyl-substituted derivative, 1-cyclopropyl-2-(4-nitrophenyl)acetylene. The inclusion of the phenyl derivative allows for an analysis of the impact of aromatic substitution on the crystal packing and molecular geometry of the cyclopropylacetylene framework. This information is crucial for understanding intermolecular interactions and designing novel molecular structures in the field of medicinal chemistry and materials science.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for cyclopropylacetylene and its phenyl-substituted derivative, facilitating a direct comparison of their solid-state structures.
| Parameter | Cyclopropylacetylene | 1-Cyclopropyl-2-(4-nitrophenyl)acetylene |
| Chemical Formula | C₅H₆ | C₁₁H₉NO₂ |
| Formula Weight | 66.10 | 187.19 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 6.634(1) | 12.021(2) |
| b (Å) | 7.965(1) | 5.983(1) |
| c (Å) | 8.015(1) | 13.593(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 104.23(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 423.4(1) | 946.5(3) |
| Z | 4 | 4 |
| Temperature (K) | 143 | 293 |
| Reference | [1][2] | [3] |
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow for such an analysis is outlined below.
Synthesis and Crystallization
Cyclopropylacetylene: The synthesis of cyclopropylacetylene can be achieved through various methods, including the dehydrohalogenation of a suitable precursor.[4] Single crystals suitable for X-ray diffraction were grown by in situ crystallization from the liquid phase at low temperature.[1][2]
1-Cyclopropyl-2-(4-nitrophenyl)acetylene: This derivative can be synthesized via a Sonogashira coupling reaction between 1-ethynylcyclopropane and a substituted aryl halide (e.g., 1-iodo-4-nitrobenzene) in the presence of a palladium catalyst and a copper(I) co-catalyst. Single crystals are typically obtained by slow evaporation of a suitable solvent, such as a mixture of ethyl acetate and hexane.[3]
X-ray Data Collection and Structure Refinement
A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 143 K for cyclopropylacetylene and 293 K for the derivative) using a monochromatic X-ray source. The collected diffraction data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Synthetic Pathway
The following diagram illustrates a common synthetic route to substituted cyclopropylacetylene derivatives, highlighting the key reaction step.
Caption: Sonogashira coupling for the synthesis of aryl-substituted cyclopropylacetylenes.
Logical Relationship of Crystallographic Analysis
The following diagram outlines the logical workflow from a synthesized compound to its determined crystal structure.
Caption: From compound synthesis to the final crystal structure determination.
References
A Comparative Guide to the Theoretical Molecular Orbitals of 3-Cyclopropylprop-2-yn-1-ol and a-Substituted Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical molecular orbitals of 3-Cyclopropylprop-2-yn-1-ol and its structural analogues, prop-2-yn-1-ol and 3-phenylprop-2-yn-1-ol. Understanding the electronic properties of these molecules is crucial for predicting their reactivity, stability, and potential applications in areas such as drug design and materials science. This document outlines a comprehensive computational methodology for such a comparative study, presents available and expected quantitative data, and discusses the influence of cyclopropyl and phenyl substitution on the electronic structure of the propargyl alcohol backbone.
Introduction
Substituted propargyl alcohols are versatile building blocks in organic synthesis.[1][2] The electronic nature of the substituent at the C3 position significantly influences the reactivity of the alkyne and alcohol functionalities. This guide focuses on a comparative theoretical analysis of three key compounds: the parent prop-2-yn-1-ol, the cyclopropyl-substituted this compound, and the phenyl-substituted 3-phenylprop-2-yn-1-ol. By examining their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain insights into their kinetic stability and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally suggests higher stability and lower reactivity.[3][4]
Computational Methodology
To ensure a consistent and reliable comparison, a standardized computational protocol should be employed. Density Functional Theory (DFT) is a widely used and effective method for studying the electronic structure of organic molecules.[5][6] The following protocol, based on common practices in computational chemistry, is recommended for the theoretical analysis of the three subject molecules.[7]
Experimental Protocol: DFT Calculations
-
Molecular Structure Creation: The 3D structures of this compound, prop-2-yn-1-ol, and 3-phenylprop-2-yn-1-ol are to be constructed using a molecular modeling software.
-
Geometry Optimization: The initial structures should be optimized to their lowest energy conformation. This is a critical step to ensure that the subsequent calculations are performed on the most stable geometry of the molecule.[8] A commonly used and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.[7]
-
Frequency Calculations: Following optimization, frequency calculations should be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Molecular Orbital and Energy Calculations: With the optimized geometries, single-point energy calculations are to be performed to determine the energies of the molecular orbitals, including HOMO and LUMO. A higher-level basis set, such as 6-311++G(d,p), can be used for greater accuracy in the energy calculations.
-
Data Analysis: From the output of the calculations, the energies of the HOMO and LUMO are extracted. The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO Other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies.
Logical Workflow for Theoretical Calculation
The following diagram illustrates the general workflow for the theoretical calculation of molecular orbitals for a comparative study.
Caption: A flowchart illustrating the key steps in the computational analysis of molecular orbitals.
Results and Discussion
The following table summarizes the expected quantitative data from the proposed DFT calculations. The values for prop-2-yn-1-ol are derived from existing literature, while the entries for the substituted analogues are placeholders for the results of the proposed computational study.
| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 1 | H- | To be calculated | To be calculated | To be calculated |
| 2 | Cyclopropyl- | To be calculated | To be calculated | To be calculated |
| 3 | Phenyl- | To be calculated | To be calculated | To be calculated |
Analysis of Substituent Effects:
-
Prop-2-yn-1-ol (Baseline): The electronic properties of the parent molecule, propargyl alcohol, are governed by the hydroxyl group and the carbon-carbon triple bond. The HOMO is expected to be localized on the π-system of the alkyne, while the LUMO would also be an antibonding π* orbital.
-
This compound: The cyclopropyl group is known to have π-like character, capable of conjugating with adjacent unsaturated systems.[9][10] This interaction arises from the high p-character of the C-C bonds in the strained three-membered ring.[11] This donation of electron density from the cyclopropyl ring into the alkyne's π-system is expected to raise the energy of the HOMO. Consequently, this compound is predicted to have a higher HOMO energy and a smaller HOMO-LUMO gap compared to prop-2-yn-1-ol, suggesting increased reactivity.
-
3-Phenylprop-2-yn-1-ol: The phenyl group can exhibit both an inductive electron-withdrawing effect due to the sp2 hybridized carbons and a resonance electron-donating effect through its π-system.[12][13][14] In the case of 3-phenylprop-2-yn-1-ol, the phenyl ring is directly conjugated with the alkyne. This extended conjugation is expected to raise the HOMO energy and lower the LUMO energy, leading to a significantly smaller HOMO-LUMO gap compared to the parent alcohol. This would imply that 3-phenylprop-2-yn-1-ol is the most reactive of the three compounds.
Conclusion
This guide outlines a robust computational framework for the comparative analysis of the molecular orbitals of this compound and its hydrogen and phenyl-substituted analogues. By employing Density Functional Theory, researchers can obtain valuable quantitative data on the frontier molecular orbitals, which are key to understanding the electronic behavior and reactivity of these important synthetic intermediates. The qualitative analysis presented here suggests that both cyclopropyl and phenyl substituents will decrease the HOMO-LUMO gap relative to the parent propargyl alcohol, thereby increasing their reactivity. The proposed computational experiments will provide the precise quantitative data needed to confirm these trends and to facilitate the rational design of new molecules with tailored electronic properties for applications in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope and advances in the catalytic propargylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. quora.com [quora.com]
- 14. Phenyl group - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Experimental and Predicted Boiling Points for 3-Cyclopropylprop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimentally determined and computationally predicted boiling points of the novel organic compound 3-Cyclopropylprop-2-yn-1-ol. Understanding the physical properties of such molecules is paramount in drug discovery and development, impacting processes from synthesis and purification to formulation and storage. This document outlines the experimental and computational methodologies employed to derive these values, presents the data in a clear, comparative format, and discusses the potential implications of the findings.
Executive Summary
The experimental boiling point of this compound, determined under reduced pressure and extrapolated to standard atmospheric pressure, is compared against a value predicted by a computational model. The extrapolated experimental boiling point is estimated to be approximately 175-176 °C , while the predicted boiling point is 156.95 °C . This comparison highlights a good correlation between the experimental and predicted values, demonstrating the utility of computational tools in estimating the physical properties of novel compounds.
Data Presentation
The quantitative data for the boiling point of this compound is summarized in the table below.
| Parameter | Experimental Value | Predicted Value |
| Boiling Point (°C) | 78-79 °C at 10 Torr | 156.95 °C at 760 Torr |
| Extrapolated Boiling Point (°C) | ~175-176 °C at 760 Torr | N/A |
Experimental and Predictive Methodologies
Experimental Boiling Point Determination
The reported experimental boiling point of 78-79 °C was measured at a reduced pressure of 10 Torr. The standard method for determining the boiling point of a liquid under reduced pressure involves vacuum distillation.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum pump, and a manometer is included to monitor the pressure.
-
Sample Preparation: The liquid sample, this compound, is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Pressure Reduction: The system is evacuated to the desired pressure (in this case, 10 Torr), which is monitored using the manometer.
-
Heating: The distillation flask is gently heated. The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Extrapolation to Standard Pressure
To compare the experimental value with the predicted value at standard atmospheric pressure (760 Torr), the boiling point at reduced pressure was extrapolated using a pressure-temperature nomograph. This graphical tool is based on the Clausius-Clapeyron equation and allows for the estimation of boiling points at different pressures. Using an interactive nomograph, the boiling point range of 78-79 °C at 10 Torr was converted to an approximate boiling point of 175-176 °C at 760 Torr.
Predicted Boiling Point Determination
The predicted boiling point of 156.95 °C at standard pressure was obtained using the AAT Bioquest Boiling Point Predictor.[1]
Computational Methodology: Gradient Boosting Model
This online tool utilizes a regression-based, gradient boosting model to predict the boiling point of a compound from its Simplified Molecular Input Line Entry System (SMILES) string.[1][2] The SMILES string for this compound is C1CC1C#CCO.
-
Input: The SMILES string of the molecule is provided as input to the model.
-
Feature Extraction: The model converts the SMILES string into a set of molecular descriptors that quantify various structural and chemical features of the molecule.
-
Prediction: A pre-trained gradient boosting algorithm uses these descriptors to predict the boiling point. Gradient boosting is a machine learning technique that builds a predictive model in the form of an ensemble of weak prediction models, typically decision trees.[3][4]
Visualizing the Comparison Workflow
The logical flow of comparing the experimental and predicted boiling points is illustrated in the diagram below.
Caption: Workflow for comparing experimental and predicted boiling points.
Discussion
The extrapolated experimental boiling point of approximately 175-176 °C and the predicted boiling point of 156.95 °C for this compound are in reasonable agreement. The difference of approximately 18-19 °C falls within the expected error range for many boiling point prediction models, which can be around 40°C for some models.[2]
Several factors can contribute to the observed difference:
-
Extrapolation Accuracy: The use of a nomograph provides an estimation, and its accuracy depends on the underlying assumptions of the Clausius-Clapeyron equation and the quality of the nomograph itself.
-
Prediction Model Limitations: The accuracy of the prediction model is dependent on the diversity and quality of the data it was trained on. Molecules with unique structural features, such as the combination of a cyclopropyl group and an alkynol, may be underrepresented in the training set, leading to a less accurate prediction.
-
Experimental Error: The reported experimental value itself has a range of 1 °C, and inherent experimental errors can influence the measurement.
Despite the numerical difference, the prediction model successfully identified this compound as a relatively high-boiling alcohol. This underscores the value of in silico prediction tools as a first-pass assessment of the physicochemical properties of novel compounds, saving valuable time and resources in the early stages of research and development.
Conclusion
This guide has presented a comparative analysis of the experimental and predicted boiling points of this compound. The data indicates a good, albeit not perfect, correlation between the two values. For researchers and professionals in drug development, this highlights the complementary nature of experimental and computational approaches. While experimental determination remains the gold standard for obtaining accurate physicochemical data, predictive models serve as powerful tools for rapid screening and prioritization of new chemical entities.
References
Comparative Bioactivity of 3-Cyclopropylprop-2-yn-1-ol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of 3-Cyclopropylprop-2-yn-1-ol analogs. While direct comparative studies on a broad series of these specific analogs are limited in publicly available literature, this document synthesizes findings from structurally related compounds to infer potential bioactivities and guide future research.
The cyclopropyl group is a valuable moiety in medicinal chemistry, known for its ability to enhance potency, metabolic stability, and target-binding affinity. When incorporated into a propargyl alcohol scaffold, as in this compound, it presents a unique chemical architecture with potential for diverse biological activities. This guide explores the potential anticancer and anti-inflammatory properties of its analogs, drawing parallels from published research on similar chemical structures.
Postulated Bioactivity Profile
Based on the broader class of cyclopropyl-containing and prop-2-yn-1-ol-containing compounds, analogs of this compound are hypothesized to exhibit significant anticancer and anti-inflammatory effects. The rigid cyclopropyl ring can confer conformational constraint, leading to more specific interactions with biological targets. The reactive propargyl alcohol moiety can serve as a handle for further functionalization or as a pharmacophore itself.
Comparative Data on Structurally Related Analogs
Anticancer Activity
Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have demonstrated promising anticancer activity against various human cancer cell lines. The presence of the cyclopropane ring is crucial for their cytotoxic effects. It is postulated that modifications on the aromatic ring and the N-substituent of the indolinone core significantly influence the potency and selectivity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones | HT-29 (colon) | < 20 | [1] |
| DU-145 (prostate) | < 20 | [1] | |
| Hela (cervical) | < 20 | [1] | |
| A-549 (Lung) | < 20 | [1] | |
| MCF-7 (breast) | < 20 | [1] |
Table 1: Anticancer Activity of Representative Cyclopropyl-Containing Compounds. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Anti-inflammatory Activity
Derivatives of 1,3-diarylprop-2-yn-1-one have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. While not direct analogs, their propynone core is structurally similar to the propynol of the title compound. The nature and position of substituents on the aryl rings are critical for their inhibitory activity and selectivity.
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| 1,3-diarylprop-2-yn-1-ones | COX-1 | Varies with substitution | |
| COX-2 | Varies with substitution | ||
| 5-LOX | Varies with substitution |
Table 2: Anti-inflammatory Activity of Representative Propynone Compounds. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
The following are generalized experimental protocols for assessing the anticancer and anti-inflammatory activities of novel compounds, based on methodologies reported for structurally related molecules.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HT-29, DU-145, Hela, A-549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (analogs of this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Anti-inflammatory Activity Assay (COX/LOX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of COX and LOX enzymes.
-
Enzyme Preparation: Purified COX-1, COX-2, and 5-LOX enzymes are used.
-
Substrate and Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid).
-
Product Measurement: The formation of the enzymatic products (e.g., prostaglandins for COX, leukotrienes for LOX) is measured using appropriate methods, such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and bioactivity screening of analogs.
References
A Comparative Guide to Analytical Methods for the Quantification of 3-Cyclopropylprop-2-yn-1-ol
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates like 3-Cyclopropylprop-2-yn-1-ol is critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key validation parameters to aid in the selection of the most appropriate technique for a given analytical challenge.
Comparison of Method Performance
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. Key performance characteristics for the validation of analytical methods include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the typical performance of HPLC, GC-MS, and qNMR for the quantification of small organic molecules like this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable in the same way; signal is inherently linear with concentration |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% (with internal standard) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 ppm | ~1-10 µM |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.01 - 0.1 ppm | ~5-50 µM |
| Specificity | High, dependent on chromatographic separation and detector | Very high, based on both retention time and mass fragmentation pattern | Very high, based on unique chemical shifts of nuclei |
| Throughput | High | Medium to High | Low to Medium |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of a wide range of pharmaceutical compounds.[1] For a non-volatile and polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is a suitable approach.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol.[2] The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detector: UV detector at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm, as the triple bond may provide some UV absorbance).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the concentration of this compound in unknown samples and QC samples using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] Given the volatility of this compound, GC-MS is a highly suitable method for its quantification, offering excellent specificity due to the combination of chromatographic retention time and mass spectral data.[4]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 ppm to 50 ppm).
-
An internal standard (e.g., a structurally similar compound with a different retention time) can be added to all standards and samples to improve precision.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in either full scan mode (for qualitative and quantitative analysis) or selected ion monitoring (SIM) mode (for enhanced sensitivity in quantitative analysis).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in unknown samples.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance without the need for an identical standard of the analyte.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a highly accurate and precise technique for quantification.[6]
Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure complete relaxation of all signals by using a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.
-
Use a 90° pulse angle to maximize the signal.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
-
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
-
Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.
-
-
Conclusion and Method Selection
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and high-throughput method suitable for routine quality control in a manufacturing environment. It offers good precision and accuracy, although its specificity is lower than that of mass spectrometry-based methods.
-
GC-MS provides the highest level of specificity and is an excellent choice for identifying and quantifying the analyte, especially in complex matrices where impurities may be present.[7] It is also highly sensitive, making it suitable for trace-level analysis.
-
qNMR is an ideal technique for the certification of reference materials and for obtaining highly accurate and precise concentration measurements without the need for a specific standard of this compound.[5] Its lower throughput makes it less suitable for high-volume routine testing.
Ultimately, the selection should be based on a balance of required sensitivity, specificity, accuracy, throughput, and the available instrumentation within the laboratory. For most drug development applications, HPLC and GC-MS will be the methods of choice for routine analysis, while qNMR can serve as a primary method for standard characterization.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. iosrphr.org [iosrphr.org]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Cyclopropylprop-2-yn-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of 3-Cyclopropylprop-2-yn-1-ol, a flammable and irritant compound.
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) from a manufacturer, the following procedures are based on the known hazards of this compound and general best practices for the disposal of flammable and hazardous laboratory chemicals.
I. Immediate Safety and Hazard Information
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Flammable liquid and vapor (H226)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes, but is not limited to:
-
Flame-retardant lab coat
-
Chemical safety goggles and a face shield
-
Appropriate chemical-resistant gloves (e.g., nitrile)
-
Use of a certified chemical fume hood
II. Quantitative Data Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Signal Word |
| Flammable Liquid | H226 | Warning |
| Skin Irritant | H315 | Warning |
| Eye Irritant | H319 | Warning |
| Respiratory Irritant | H335 | Warning |
III. Experimental Protocols for Safe Disposal
The primary method for the disposal of this compound is through collection as hazardous chemical waste for incineration by a licensed waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Designate a specific waste container: Use a clearly labeled, clean, and chemically compatible container for the collection of this compound waste. The container should be made of a material suitable for flammable organic liquids (e.g., glass or high-density polyethylene).
-
Label the container: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, irritant).
-
Segregate the waste: Do not mix this compound with incompatible materials. Based on the reactivity of propargyl alcohols, avoid mixing with:
-
Strong oxidizing agents
-
Strong bases
-
Strong acids
-
Metals and metal salts that can catalyze decomposition
-
-
Keep the container closed: The waste container must be securely capped at all times, except when adding waste.
Step 2: Storage of Chemical Waste
-
Store in a designated Satellite Accumulation Area (SAA): This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment: Place the waste container in a larger, chemically resistant container (secondary containment) to capture any potential leaks or spills.
-
Maintain proper storage conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office: Follow your institution's specific procedures for hazardous waste pickup.
-
Complete necessary paperwork: Fill out any required waste disposal forms accurately and completely.
-
Prepare for pickup: Ensure the waste container is properly labeled, sealed, and ready for transport by authorized personnel.
IV. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for additional guidance.
References
Personal protective equipment for handling 3-Cyclopropylprop-2-yn-1-ol
Essential Safety and Handling Guide for 3-Cyclopropylprop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 101974-69-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.
Hazard Summary
This compound is a flammable liquid and vapor that can cause significant health effects. Understanding its primary hazards is the first step toward safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance[1]:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to protect against the identified hazards. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face[2][3][4]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact that can lead to irritation. Ensure gloves are inspected before use and disposed of properly after handling[2][3][5]. |
| Body | Flame-resistant lab coat and chemical-resistant apron | Protects against flammable hazards and accidental splashes[5][6]. |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood | Minimizes the risk of inhaling vapors that may cause respiratory irritation. For situations with inadequate ventilation, a NIOSH-approved respirator may be necessary[2][5][7]. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects[2][6]. |
Operational Plan for Safe Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to control vapor exposure[8].
-
Ensure an eyewash station and safety shower are readily accessible and in good working order.
-
Use explosion-proof equipment and grounding to prevent ignition from static discharge[7].
2. Procedural Steps for Handling:
-
Before starting work, review the Safety Data Sheet (SDS) and this guide.
-
Ensure all necessary PPE is donned correctly.
-
Dispense the chemical carefully, avoiding splashing or creating aerosols.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn[5].
3. Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources[7][8].
-
Keep the container tightly sealed in a designated flammable liquids storage cabinet.
-
Store away from incompatible materials, such as oxidizing agents.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
Segregate waste into clearly labeled containers:
-
Liquid Waste: Unused or contaminated this compound.
-
Solid Waste: Contaminated PPE (gloves, wipes, etc.).
-
2. Waste Container Requirements:
-
Use chemically resistant, leak-proof containers.
-
Ensure containers are properly labeled with "Hazardous Waste," the chemical name, and associated hazards (Flammable, Irritant).
-
Keep waste containers closed except when adding waste.
3. Disposal Procedure:
-
Dispose of all waste through your institution's designated hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash[7].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. hsa.ie [hsa.ie]
- 4. mcrsafety.com [mcrsafety.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Importance of PPE in Acetylene Plants [rexarc.com]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
